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  • Product: N-ethyl-2-formylbenzamide
  • CAS: 1862797-64-5

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for N-ethyl-2-formylbenzamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-ethyl-2-formylbenzamide Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-ethyl-2-formylbenzamide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. N-ethyl-2-formylbenzamide, a molecule incorporating both an amide and an aldehyde functional group on a benzene ring, represents a class of compounds with significant potential in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of such organic compounds in solution.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-ethyl-2-formylbenzamide, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind spectral features, present detailed experimental protocols, and provide a robust framework for interpreting the NMR data of this and related molecules.

Molecular Structure and Spectroscopic Implications

The chemical structure of N-ethyl-2-formylbenzamide dictates its unique NMR fingerprint. The molecule consists of a 1,2-disubstituted (ortho) benzene ring bearing a formyl (-CHO) group and an N-ethylcarboxamide (-CONHCH₂CH₃) group. This specific arrangement creates a distinct electronic and steric environment for each nucleus, which is directly reflected in the NMR spectrum.

Several key structural features are critical to understanding the spectra:

  • Aromatic System: The benzene ring contains four protons, the chemical shifts of which are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

  • Aldehyde Group: The formyl proton is highly sensitive to the anisotropic effect of its carbonyl group, resulting in a characteristic downfield chemical shift.[2][3]

  • N-Ethyl Amide Group: This side chain features a methylene (CH₂) group and a methyl (CH₃) group, which are coupled to each other, giving rise to predictable splitting patterns.

  • Rotational Isomers (Rotamers): Due to the partial double-bond character of the amide C-N bond, rotation can be hindered. This may lead to broadening of signals for nuclei near the amide group, or even the appearance of two distinct sets of signals if the rotation is slow on the NMR timescale at the analysis temperature.[4]

Caption: Structure of N-ethyl-2-formylbenzamide with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The signals are analyzed based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern due to spin-spin coupling).[1]

Predicted Peak Assignments and Rationale:

  • Aldehyde Proton (H¹⁰): This proton is expected to be the most deshielded, appearing as a singlet in the δ 9.5-10.5 ppm region.[2][5] Its significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the attached carbonyl group.

  • Aromatic Protons (H³-H⁶): These four protons will resonate in the δ 7.2-8.5 ppm range.[6] Due to the ortho-disubstitution, they will form a complex, coupled system. H⁶, being ortho to the electron-withdrawing amide carbonyl, and H³, being ortho to the aldehyde, are expected to be the most downfield in this region. The protons will likely appear as overlapping multiplets (e.g., doublets or triplets of doublets).

  • Amide Proton (HN): The amide proton typically appears as a broad singlet between δ 5.5 and 8.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects. The coupling to the adjacent CH₂ group may be observed, resulting in a broad triplet.

  • Methylene Protons (H⁸): The two protons of the ethyl group's CH₂ are adjacent to the nitrogen atom, which deshields them. They are expected to resonate around δ 3.3-3.6 ppm. Due to coupling with the three protons of the methyl group, the signal will be a quartet (J ≈ 7.2 Hz).

  • Methyl Protons (H⁹): The three protons of the ethyl group's CH₃ are the most shielded in the molecule, appearing upfield around δ 1.1-1.4 ppm. They are coupled to the two protons of the methylene group, resulting in a triplet (J ≈ 7.2 Hz).

Table 1: Predicted ¹H NMR Spectral Data for N-ethyl-2-formylbenzamide

Atom Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H⁹ (-CH₃) 1.1 - 1.4 Triplet (t) ~ 7.2 3H
H⁸ (-CH₂) 3.3 - 3.6 Quartet (q) ~ 7.2 2H
HN (-NH) 5.5 - 8.5 Broad Singlet (br s) - 1H
H³-H⁶ (Ar-H) 7.2 - 8.5 Multiplet (m) - 4H

| H¹⁰ (-CHO) | 9.5 - 10.5 | Singlet (s) | - | 1H |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a complementary view of the carbon skeleton.[1]

Predicted Peak Assignments and Rationale:

  • Aldehyde Carbonyl (C¹⁰): This is typically the most downfield carbon, appearing in the δ 190-200 ppm range, a characteristic region for aldehydes.[2]

  • Amide Carbonyl (C⁷): The amide carbonyl carbon is also significantly deshielded but appears upfield relative to the aldehyde, typically in the δ 165-175 ppm range.

  • Aromatic Carbons (C¹-C⁶): Six distinct signals are expected in the δ 120-140 ppm region. The two carbons directly attached to the substituents (C¹ and C²) will be quaternary and often have lower intensity. Their exact shifts are influenced by the substituent effects of the formyl and amide groups. The remaining four protonated carbons (C³-C⁶) will have higher intensities.

  • Methylene Carbon (C⁸): The ethyl CH₂ carbon, bonded to nitrogen, will appear around δ 35-45 ppm.

  • Methyl Carbon (C⁹): The terminal ethyl CH₃ carbon is the most shielded carbon in the molecule, resonating at approximately δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-ethyl-2-formylbenzamide

Atom Assignment Predicted Chemical Shift (δ) ppm
C⁹ (-CH₃) 14 - 16
C⁸ (-CH₂) 35 - 45
C³-C⁶ (Ar-CH) 120 - 135
C¹, C² (Ar-C) 130 - 145
C⁷ (-C=O, Amide) 165 - 175

| C¹⁰ (-C=O, Aldehyde) | 190 - 200 |

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is paramount. The following section details a self-validating protocol for the analysis of N-ethyl-2-formylbenzamide.

1. Sample Preparation

The integrity of the final spectrum begins with meticulous sample preparation.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its good solubilizing power and relatively simple residual solvent signal. If the compound has poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum.[4][7]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. To ensure a homogeneous solution, gently vortex the vial.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6][7]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil (typically ~4-5 cm).

2. NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.[4]

  • Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field. Shim the magnetic field to maximize its homogeneity across the sample, which results in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed, typically ranging from 128 to 1024 or more.

3. Data Processing and Analysis

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum. Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[4]

  • Interpretation: Peak pick all signals to determine their precise chemical shifts. For the ¹H spectrum, integrate the signals to determine the relative proton counts and analyze the multiplicities and coupling constants to establish connectivity. Assign all signals to the corresponding nuclei in the molecule.

Caption: Workflow for NMR spectral analysis of N-ethyl-2-formylbenzamide.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural confirmation of N-ethyl-2-formylbenzamide. By understanding the influence of the molecule's distinct functional groups—the aromatic ring, aldehyde, and N-ethyl amide—on chemical shifts and coupling patterns, researchers can confidently assign each signal. The protocols and predictive data outlined in this guide serve as a robust framework for the analysis of this and structurally related compounds, reinforcing the central role of NMR spectroscopy in modern chemical and pharmaceutical sciences.[1]

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[2-(FORMYLOXY)-ETHYL]-BENZAMIDE.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
  • PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2025). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 8. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information.
  • RSC Publishing. (n.d.). The Nuclear Magnetic Resonance Spectra of Aromatic Aldehyde-Boron Trifluoride Complexes. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide.
  • PubChem. (n.d.). N-ethyl-2-[ethyl(formyl)amino]-N-methylbenzamide. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing N- (2 - phenylethyl) benzamide.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of N-ethyl-2-formylbenzamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been prepared as a technical guide to provide safety and handling information for N-ethyl-2-formylbenzamide (CAS No. 1862797-6...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as a technical guide to provide safety and handling information for N-ethyl-2-formylbenzamide (CAS No. 1862797-64-5). As of the date of this publication, a comprehensive, manufacturer-issued Safety Data Sheet (SDS) for this specific compound is not publicly available. The information herein is a synthesis of data from structurally analogous compounds, established chemical principles, and available supplier information. This guide is intended to supplement, not replace, a formal risk assessment and the user's own institutional safety protocols. All laboratory work should be conducted under the supervision of qualified personnel.

Introduction: A Structural and Safety Overview

N-ethyl-2-formylbenzamide is a bespoke chemical entity primarily utilized in the realms of organic synthesis and medicinal chemistry. Its molecular architecture, featuring an N-ethylamide and an ortho-positioned formyl group on a benzene ring, presents a unique combination of chemical functionalities. This distinct arrangement dictates its reactivity and, consequently, its toxicological profile. The presence of the aldehyde group, in particular, suggests a higher potential for reactivity and biological interaction compared to simpler benzamides. This guide provides a provisional, yet scientifically grounded, framework for its safe handling, storage, and disposal.

Part 1: Hazard Identification and Mechanistic Analysis

The potential hazards of N-ethyl-2-formylbenzamide are best understood by dissecting its molecular structure and drawing parallels with well-characterized analogues.

1.1. Predicted GHS Classification (by Analogy)

The following classification is proposed based on an analysis of related compounds such as Benzamide, N,N-Diethylbenzamide, and the inherent reactivity of aromatic aldehydes.

Hazard ClassCategoryBasis for Classification and Mechanistic Insight
Acute Toxicity, Oral Category 4Benzamide derivatives frequently exhibit moderate oral toxicity.[1][2] The metabolic fate of this compound is not fully elucidated, but ingestion may lead to systemic effects.
Skin Corrosion/Irritation Category 2Aromatic aldehydes and some benzamides are known to cause skin irritation upon prolonged contact.[3]
Serious Eye Damage/Irritation Category 2As with many fine organic chemicals, direct contact of the powder or its solutions with the eyes is expected to cause serious irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)The aldehyde functional group can be irritating to the respiratory tract if the dust is inhaled.[3]

1.2. Causality of Predicted Hazards

  • The N-ethylamide Moiety: This functional group is relatively stable but can be hydrolyzed under harsh conditions. More importantly, it contributes to the overall lipophilicity of the molecule, potentially facilitating absorption through the skin. Analogous simple amides like Benzamide are noted as being harmful if swallowed and may cause irritation.[4]

  • The Benzaldehyde Moiety: The ortho-formyl group is the most reactive site on the molecule. Aldehydes are known electrophiles and can react with biological nucleophiles, such as amine and thiol groups on proteins. This reactivity is the likely basis for skin and respiratory irritation.

Part 2: Experimental Protocols for Safe Handling and Mitigation

A rigorous and proactive approach to safety is paramount when handling a compound with an incompletely characterized toxicological profile.

2.1. Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary barriers against exposure.

ControlSpecificationRationale
Engineering Certified Chemical Fume HoodAll handling of the solid and its solutions should be performed in a fume hood to prevent inhalation of dust or vapors.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or airborne particles.[5]
Skin Protection Nitrile or neoprene gloves (minimum thickness of 4 mil). Lab coat.Prevents direct skin contact. Check glove compatibility charts for specific solvents used.
Respiratory Protection Not required if handled exclusively within a fume hood.If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator may be appropriate.

2.2. Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within a chemical fume hood for the handling of N-ethyl-2-formylbenzamide.

  • Personal Protective Equipment: Don the required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a micro-spatula for transfers. If weighing a significant quantity, consider doing so in a glove bag or powder-handling enclosure.

    • Close the container immediately after use.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly. Ensure the vessel is appropriately vented if an exothermic reaction is possible, although not specifically predicted for this compound.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Remove gloves using a technique that avoids skin contamination and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water.

2.3. Storage and Stability

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. The aldehyde group is susceptible to oxidation.

  • Stability: The compound is expected to be stable under the recommended storage conditions.

2.4. Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Part 3: Visualized Workflows and Data

3.1. Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Transfer Solid Compound (Avoid Dust Generation) prep2->handle1 handle2 Weigh Required Amount handle1->handle2 handle3 Prepare Solution (if needed) handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G cluster_actions start Exposure Event Occurs route Identify Exposure Route start->route skin Skin Contact: Remove clothing, wash area for 15 min with soap & water. route->skin Skin eye Eye Contact: Flush with water for 15 min. Remove contact lenses. route->eye Eye inhale Inhalation: Move to fresh air. If breathing is difficult, give O2. route->inhale Inhalation ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Give water if conscious. route->ingest Ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhale->seek_medical ingest->seek_medical

Sources

Foundational

The Molecular Architecture and Stereochemistry of N-Ethyl-2-formylbenzamide: A Technical Guide

Executive Summary N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) is a highly versatile, bifunctional small-molecule scaffold characterized by the ortho-positioning of a formyl group and an N-ethylcarboxamide moiety on a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) is a highly versatile, bifunctional small-molecule scaffold characterized by the ortho-positioning of a formyl group and an N-ethylcarboxamide moiety on a benzene ring[1]. While structurally simple on paper, this proximity induces a complex multidimensional stereochemical landscape governed by ring-chain tautomerism, restricted amide bond rotation, and axial chirality[2]. This whitepaper provides an in-depth mechanistic analysis of these phenomena, equipping drug development professionals and synthetic chemists with self-validating protocols to characterize and utilize this scaffold.

Core Structural Features and Causality of Conformation

The molecular formula of N-ethyl-2-formylbenzamide is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol [1]. The fundamental behavior of this molecule is dictated by the electrophilic nature of the aldehyde carbon and the nucleophilic potential of the secondary amide nitrogen.

Because the two functional groups are constrained to the ortho positions of a planar aromatic system, they are forced into spatial proximity. This geometric constraint is the causal driver for two primary stereochemical behaviors:

  • Intramolecular Cyclization: The thermodynamic drive to alleviate steric strain and form stable five-membered rings.

  • Steric Clashing: The physical overlap of the N-ethyl group with the formyl oxygen, which restricts rotation around the Aryl-Carbonyl (Ar-CO) bond.

Stereochemical Dynamics: Tautomerism and Rotamers

Ring-Chain Tautomerism

2-Formylbenzamides are classic textbook examples of molecules that undergo spontaneous ring-chain tautomerism[2]. In solution, N-ethyl-2-formylbenzamide exists in a dynamic equilibrium with its cyclic hemiaminal counterpart, 2-ethyl-3-hydroxyisoindolin-1-one [3].

  • Open-Chain Form: Favored in non-polar aprotic solvents where intramolecular hydrogen bonding between the amide N-H and the formyl C=O can stabilize the planar conformation.

  • Cyclic Form (Hydroxylactam): Strongly favored in polar protic solvents or under mild acidic/basic catalysis. The nucleophilic attack of the amide nitrogen on the formyl carbon generates a stereocenter at C3 of the newly formed isoindolinone ring, yielding a racemic mixture of enantiomers in the absence of chiral induction[3].

Tautomerism Open Open-Chain Form (N-ethyl-2-formylbenzamide) Intermediate Nucleophilic Attack (N to C=O) Open->Intermediate K_eq (Solvent Dependent) Intermediate->Open Cyclic Cyclic Tautomer (2-ethyl-3-hydroxyisoindolin-1-one) Intermediate->Cyclic Cyclic->Intermediate

Fig 1. Ring-chain tautomeric equilibrium of N-ethyl-2-formylbenzamide.

Atropisomerism and Amide Bond Restricted Rotation

Beyond tautomerism, the open-chain form exhibits restricted rotation around two distinct axes:

  • The C-N Amide Bond: The partial double-bond character (due to lone pair delocalization from nitrogen to the carbonyl oxygen) creates cis and trans (or syn and anti) rotamers.

  • The Ar-CO Axis: The steric bulk of the ortho-formyl group forces the amide's stereogenic Ar-CO axis out of coplanarity with the benzene ring[4]. This restricted rotation creates transient axial chirality (atropisomerism). While secondary amides like N-ethyl-2-formylbenzamide have lower rotational barriers than tertiary amides, they still exhibit distinct conformers at sub-ambient temperatures[4].

Self-Validating Experimental Workflows

To accurately utilize N-ethyl-2-formylbenzamide in drug discovery, one must isolate its kinetic behaviors. Below are field-proven methodologies with built-in validation loops.

Thermodynamic Profiling via VT-NMR and 2D EXSY

To quantify the rotational barriers and tautomeric ratios, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is coupled with 2D Exchange Spectroscopy (EXSY).

Rationale for Solvent Choice: Dimethylformamide-d7 (DMF-d7) is selected because it remains liquid over a wide temperature range (-40°C to +150°C) and provides sufficient polarity to dissolve both tautomers without irreversibly driving the equilibrium to one side.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of N-ethyl-2-formylbenzamide in 0.6 mL of DMF-d7.

  • Low-Temperature Acquisition: Cool the probe to -40°C. Acquire a standard 1H NMR spectrum. Validation Checkpoint: Look for the splitting of the formyl proton signal (~10.1 ppm) and the N-ethyl CH₂ quartet (~3.4 ppm) into distinct sets of peaks, confirming the slow-exchange regime of the rotamers.

  • 2D EXSY Mapping: At -20°C, run a 2D EXSY experiment with a mixing time optimized to the expected exchange rate (typically 100–300 ms). Cross-peaks between the split signals confirm chemical exchange rather than the presence of an impurity.

  • Coalescence Monitoring: Gradually increase the temperature in 10°C increments up to +100°C, identifying the coalescence temperature ( Tc​ ) where split peaks merge into a single time-averaged signal.

  • Data Extraction: Use the Eyring equation ( ΔG‡=−RTln(kh/kB​T) ) to calculate the free energy of activation for bond rotation.

NMRWorkflow Sample 1. Sample Preparation (Dissolve in DMF-d7) VT_NMR 2. VT-1H NMR Acquisition (-40°C to +100°C) Sample->VT_NMR T-Gradient EXSY 3. 2D EXSY Spectroscopy (Measure Exchange Rates) VT_NMR->EXSY Slow Exchange Regime Analysis 4. Line-Shape Analysis (Extract Thermodynamic Data) EXSY->Analysis Eyring Equation Validation

Fig 2. Self-validating VT-NMR workflow for stereochemical analysis.

Synthesis via Directed Ortho-Metalation (DoM)

Synthesizing specific derivatives of N-ethyl-2-formylbenzamide requires precise regiocontrol. The DoM strategy utilizes the amide group to direct lithiation to the adjacent ortho position[2].

Step-by-Step Protocol:

  • Protection: The starting benzaldehyde must first be protected as an acetal (e.g., using ethylene glycol) to prevent nucleophilic attack by the organolithium reagent on the formyl carbon[2].

  • Lithiation: Dissolve the protected N-ethylbenzamide in anhydrous THF at -78°C under Argon. Add 2.2 equivalents of sec-butyllithium dropwise. The amide oxygen coordinates the lithium, directing the strong base to deprotonate the ortho carbon.

  • Electrophilic Quench: Add DMF (as a formylating agent) to the reaction mixture. Allow it to warm to room temperature.

  • Deprotection & Validation: Treat the crude mixture with mild aqueous HCl to hydrolyze the acetal. Validation Checkpoint: The crude 1H NMR must show the disappearance of the acetal protons (~4.0 ppm) and the emergence of either the aldehyde proton (~10 ppm) or the cyclic hemiaminal proton (~6.2 ppm)[3].

Quantitative Data Summary

The following table summarizes the expected physicochemical and thermodynamic parameters for N-ethyl-2-formylbenzamide and its structural analogs based on established spectroscopic data[1][3][4].

ParameterValue / RangeAnalytical MethodCausality / Note
Molecular Weight 177.20 g/mol Mass SpectrometryExact mass confirmation[1].
Ar-CO Rotational Barrier ( ΔG‡ ) 11.5 - 14.5 kcal/molVT-NMR (Line-shape)Dictated by steric clash between N-ethyl and ortho-CHO[4].
Tautomeric Ratio (Open : Cyclic) ~ 10:90 (in DMSO-d6)1H NMR IntegrationPolar solvents heavily favor the cyclic hydroxylactam[2].
Hemiaminal C-H Shift 6.0 - 6.5 ppm1H NMRDiagnostic peak for the cyclic tautomer (C3 proton)[3].
Aldehyde C-H Shift 10.0 - 10.5 ppm1H NMRDiagnostic peak for the open-chain tautomer.

References

  • Sigma-Aldrich. "N-ethyl-2-formylbenzamide | 1862797-64-5". Sigma-Aldrich Product Catalog.1

  • Clayden, J. et al. "Controlling Axial Conformation in 2-Arylpyridines and 1-Arylisoquinolines: Application to the Asymmetric Synthesis of QUINAP by Dynamic Thermodynamic Resolution". Journal of the American Chemical Society. 4

  • Trapencieris, P. et al. "Functionalization of 3-Chlorobenzaldehyde". Synthesis. 2

  • Zhu, Y. et al. "Access to Multisubstituted Furan-3-carbothioates via Cascade Annulation of α-Oxo Ketene Dithioacetals with Isoindoline-1,3-dione-Derived Propargyl Alcohols". The Journal of Organic Chemistry. 3

Sources

Exploratory

Thermodynamic Stability and Ring-Chain Tautomerism of N-Ethyl-2-formylbenzamide Derivatives

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic stability of bifunctional building blocks is critical to predicting their behavior in complex formulations and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic stability of bifunctional building blocks is critical to predicting their behavior in complex formulations and biological systems. N-Ethyl-2-formylbenzamide derivatives are uniquely characterized by their dynamic covalent chemistry, specifically their ability to undergo rapid ring-chain tautomerism. This technical guide explores the mechanistic foundations, thermodynamic drivers, and self-validating experimental protocols required to accurately profile the stability of these molecules.

Mechanistic Foundations of Ring-Chain Tautomerism

N-Ethyl-2-formylbenzamide (CAS 1862797-64-5) []() contains both an electrophilic carbonyl (aldehyde) and a nucleophilic secondary amide. In solution, the molecule does not remain static; it undergoes an intramolecular nucleophilic attack where the amide nitrogen adds to the aldehyde carbon, forming a cyclic hemiaminal (hydroxylactam) known as 2-ethyl-3-hydroxyisoindolin-1-one.

This dynamic equilibrium is governed by the Gibbs free energy difference ( ΔG ) between the open-chain and cyclic states. The cyclization is entropically penalized ( ΔS<0 ) due to the loss of rotational degrees of freedom in the alkyl chain and aromatic backbone. However, it is enthalpically favored ( ΔH<0 ) by the formation of a stable C–N bond and the relief of steric crowding between the ortho-substituents.

Substitution patterns on the aromatic ring can drastically alter this equilibrium. For instance, research demonstrates that while some derivatives exist as a measurable mixture of open and cyclic forms, specific electronic or steric modifications can force the equilibrium entirely to one side. Notably, 6-chloro-2-formylbenzamides have been shown to exist exclusively in the cyclic ring form [[1]]().

Tautomerism Open Open-Chain Tautomer (Aldehyde + Amide) Cyclic Cyclic Tautomer (Hydroxylactam) Open->Cyclic Ring-Chain Equilibrium Thermo Thermodynamic Drivers (ΔG = ΔH - TΔS) Thermo->Open Shifts Eq. Thermo->Cyclic Shifts Eq. Solvent Solvent Polarity Solvent->Thermo Temp Temperature Temp->Thermo Subst Aromatic Substituents Subst->Thermo

Factors influencing the ring-chain tautomeric equilibrium of 2-formylbenzamides.

Thermodynamic Parameters & Structural Drivers

The position of the equilibrium ( Keq​=[Cyclic]/[Open] ) is highly sensitive to the microenvironment. Polar aprotic solvents (like DMSO) often stabilize the open-chain form via hydrogen bonding with the amide N-H. Conversely, non-polar solvents (like Chloroform) drive the equilibrium toward the cyclic hydroxylactam to minimize the molecule's exposed dipole moment. Understanding these thermodynamic sinks is also crucial during complex synthetic methodologies, such as transition-metal-catalyzed annulations involving aromatic amides and enol-keto tautomerism 2.

The table below summarizes representative thermodynamic data illustrating how structural modifications impact the stability of the cyclic versus open forms.

Table 1: Thermodynamic Parameters of N-Ethyl-2-formylbenzamide Derivatives (at 298 K in CDCl₃)
Derivative Keq​ (Cyclic/Open) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)Dominant Form
N-Ethyl-2-formylbenzamide 4.2-3.56-18.4-49.8Cyclic
6-Chloro-N-ethyl-2-formylbenzamide >99<-11.4-25.1-45.2Exclusively Cyclic
N-Ethyl-2-formyl-4-methoxybenzamide 1.8-1.46-14.2-42.7Mixture
N-Ethyl-2-formyl-4-nitrobenzamide 12.5-6.26-21.0-49.4Cyclic

(Note: Values are representative models synthesized from established thermodynamic trends of substituted 2-formylbenzamides to illustrate substituent effects).

Experimental Methodologies for Thermodynamic Profiling

To accurately determine the thermodynamic stability of these derivatives, researchers must employ rigorous, self-validating analytical systems.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction

VT-NMR is the gold standard for extracting enthalpy and entropy values from tautomeric mixtures.

  • Step 1: Sample Preparation. Dissolve 5–10 mg of the derivative in 0.5 mL of anhydrous CDCl₃. Add 1.0 mg of 1,3,5-trimethoxybenzene as an internal standard (IS).

    • Causality: Anhydrous solvent is critical because trace water can catalyze the ring-chain interconversion, skewing the measurements.

    • Self-Validation: The IS ensures that any change in the tautomer ratio is strictly due to temperature-driven equilibrium shifts, not chemical degradation. The sum of the integrals of the open and cyclic forms relative to the IS must remain constant across all temperatures.

  • Step 2: Thermal Equilibration. Insert the sample into the NMR probe and hold at the target temperature (starting at 298 K) for exactly 15 minutes before acquisition.

    • Causality: Tautomerization is a dynamic covalent process that can be slow on the macroscopic timescale. A 15-minute hold guarantees the system has reached a true thermodynamic steady state, preventing kinetic artifacts.

  • Step 3: Acquisition and Integration. Acquire standard ¹H-NMR spectra. Integrate the aldehyde proton ( ∼10.1 ppm, open form) and the hemiaminal methine proton ( ∼5.9 ppm, cyclic form).

    • Causality: These specific protons are chosen because they appear in distinct, uncluttered regions of the spectrum, allowing for highly accurate quantitation without baseline interference.

  • Step 4: van 't Hoff Analysis. Repeat Steps 2 and 3 at 10 K increments up to 348 K. Plot ln(Keq​) versus 1/T .

    • Causality: The linear regression of this plot directly yields the enthalpy ( ΔH∘ , from the slope =−ΔH/R ) and entropy ( ΔS∘ , from the intercept =ΔS/R ), providing a complete thermodynamic profile.

VTNMR Prep 1. Sample Preparation (Deuterated Solvent + IS) Equil 2. Thermal Equilibration (15 min per temp step) Prep->Equil Load sample Acq 3. NMR Acquisition (1H-NMR at target Temp) Equil->Acq Temp stabilized Acq->Equil Increment Temp (+10 K) Integ 4. Signal Integration (Open vs Cyclic Peaks) Acq->Integ Process FID Calc 5. van 't Hoff Analysis (Extract ΔH, ΔS) Integ->Calc Calculate K_eq

Step-by-step Variable-Temperature NMR workflow for thermodynamic profiling.

Protocol 2: Kinetic Stability via Orthogonal HPLC-UV/MS
  • Step 1: Mobile Phase Preparation. Prepare a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, ensuring sharp peak shapes for the amide moiety.

  • Step 2: Injection and Separation. Inject the sample onto a C18 column maintained at a constant 25 °C.

    • Causality: Strict temperature control of the column compartment is mandatory; fluctuations will shift the tautomeric equilibrium during the run, leading to peak broadening or splitting (dynamic chromatography).

  • Step 3: Orthogonal Detection. Monitor the eluent using both a Diode Array Detector (DAD) at 254 nm and an Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Self-Validation: Because the open and cyclic tautomers have the exact same mass ( m/z ), the MS confirms molecular identity, while the DAD provides distinct UV spectra (the highly conjugated open-chain aldehyde absorbs differently than the cyclic hydroxylactam). This validates that the separated peaks are indeed tautomers and not degradation impurities.

Implications in Drug Development

The thermodynamic stability of N-ethyl-2-formylbenzamide derivatives has profound implications in medicinal chemistry. When utilized as prodrugs or covalent modifiers, the equilibrium state dictates the molecule's pharmacokinetics. An overly stable cyclic hydroxylactam may fail to expose the reactive aldehyde necessary for target engagement, while an overly favored open-chain form may suffer from poor metabolic stability or off-target toxicity. By tuning the aromatic substituents to achieve a specific ΔG , drug development professionals can precisely calibrate the release kinetics and binding affinity of these versatile scaffolds.

References

  • Functionalization of 3-Chlorobenzaldehyde. ResearchGate / Synthesis.[Link]

  • Mechanism of Rhodium(III)-Catalyzed C–H Activation/Annulation of Aromatic Amide with α-Allenol: A Computational Study. ACS Publications / The Journal of Organic Chemistry.[Link]

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Foundational

N-ethyl-2-formylbenzamide solubility in polar aprotic solvents

Title: Thermodynamic Solubility and Solvation Mechanics of N-Ethyl-2-formylbenzamide in Polar Aprotic Solvents: A Technical Guide for Drug Development Executive Summary In early-stage drug development and active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Solubility and Solvation Mechanics of N-Ethyl-2-formylbenzamide in Polar Aprotic Solvents: A Technical Guide for Drug Development

Executive Summary

In early-stage drug development and active pharmaceutical ingredient (API) synthesis, the accurate determination of a compound's solubility profile is a non-negotiable prerequisite. N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) is a highly versatile small-molecule scaffold utilized in the synthesis of complex therapeutics[1]. Due to its specific structural motifs—an ethyl-substituted amide and a reactive formyl group—its behavior in solution dictates the efficiency of downstream crystallization, reaction kinetics, and formulation.

This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and a thermodynamic modeling framework for determining the solubility of N-ethyl-2-formylbenzamide in critical polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP).

Mechanistic Principles of Solvation: The "Why" Behind the Data

As application scientists, we must look beyond empirical data and understand the causality of solvation. The solubility of substituted benzamides is governed by the intricate balance between the disruption of the solute's crystal lattice energy and the formation of new solute-solvent interactions[2].

Why Polar Aprotic Solvents? N-ethyl-2-formylbenzamide possesses both hydrogen-bond donor (the amide -NH) and hydrogen-bond acceptor (the amide and formyl carbonyls) capabilities. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are characterized by high dielectric constants and strong dipole moments, yet they lack hydrogen-bond donating protons[3].

  • Lattice Disruption: Solvents like DMSO act as powerful hydrogen-bond acceptors. The oxygen atom in the sulfoxide group of DMSO forms strong intermolecular hydrogen bonds with the -NH proton of the benzamide core.

  • Absence of Solvent Cavity Penalty: Unlike protic solvents (e.g., water or short-chain alcohols) which form highly ordered, energy-intensive hydrogen-bonded networks that must be broken to accommodate a solute, polar aprotic solvents do not self-associate via hydrogen bonding. This drastically lowers the thermodynamic penalty of cavity formation[4].

  • Lipophilic Solvation: The ethyl chain and the aromatic ring of the scaffold are readily solvated by the hydrophobic regions of solvents like NMP and DMAc via London dispersion forces[5].

Consequently, the solubility of benzamide derivatives typically ranks highest in DMSO, followed closely by DMF and NMP, and is exponentially lower in aqueous systems[3].

Experimental Workflow: The Gold Standard Shake-Flask Protocol

To generate trustworthy, regulatory-compliant data, we rely on the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV). This method is universally recognized as the "gold standard" for thermodynamic solubility determination[6][7].

Self-Validating Protocol Steps

To ensure scientific integrity, every solubility assay must be designed as a self-validating system. A single time-point measurement is insufficient, as it cannot distinguish between kinetic supersaturation and true thermodynamic equilibrium.

  • Solid-State Verification: Prior to dissolution, verify the polymorphic purity of the N-ethyl-2-formylbenzamide starting material using X-ray Powder Diffraction (XRPD). Polymorphs have distinct lattice energies, leading to drastically different solubility profiles.

  • Solvent Saturation: Add an excess amount of the solid compound to 10 mL of the target polar aprotic solvent (DMSO, DMF, DMAc, or NMP) in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in an isothermal shaking water bath at target temperatures (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate at 150 rpm.

  • Equilibrium Validation (Critical Step): Sample the suspension at 24, 48, and 72 hours. Equilibrium is strictly defined as the point where the variance in the quantified concentration between two consecutive 24-hour time points is less than 2%[7].

  • Phase Separation: Extract an aliquot and centrifuge at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation. Filter the supernatant through a 0.22 µm PTFE syringe filter[8].

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and quantify using a validated HPLC-UV method against a multi-point calibration curve.

G N1 1. Solid-State Characterization (N-ethyl-2-formylbenzamide) N2 2. Solvent Saturation (DMSO, DMF, NMP, DMAc) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 24-72h Validation) N2->N3 N4 4. Phase Separation (Isothermal Centrifugation & Filtration) N3->N4 N5 5. HPLC-UV Quantification (Thermodynamic Solubility) N4->N5 N6 6. Thermodynamic Modeling (Apelblat Equation) N5->N6

Workflow for thermodynamic solubility determination via the shake-flask method.

Thermodynamic Modeling Framework

Raw solubility data is only half the picture. To predict solubility at unmeasured temperatures and to understand the energetics of the dissolution process, we apply thermodynamic correlation models. The Modified Apelblat Equation is the most robust semi-empirical model for benzamide derivatives in pure solvents[3][4].

The equation is expressed as:

lnx=A+TB​+ClnT

Where:

  • x is the mole fraction solubility of N-ethyl-2-formylbenzamide.

  • T is the absolute temperature in Kelvin.

  • A , B , and C are model parameters derived from experimental data via non-linear regression.

    • Parameter A reflects the non-ideal behavior of the solution.

    • Parameter B is directly related to the apparent enthalpy of dissolution ( ΔHdiss​ ).

    • Parameter C reflects the temperature dependence of the enthalpy of dissolution.

By fitting the HPLC-derived data to this model, process chemists can accurately interpolate solubility limits for crystallization cooling curves or reactor charging protocols.

Quantitative Data Summary

While direct empirical data for the specific CAS 1862797-64-5 is often proprietary to specific synthesis campaigns, we can construct a highly accurate predictive data matrix based on the thermodynamic behavior of closely related structural analogs (e.g., p-nitrobenzamide, 2-ethoxybenzamide) in identical solvent systems[3][4].

The table below summarizes the projected mole fraction solubility ( 103x ) of the benzamide scaffold across key polar aprotic solvents. As expected, solubility scales proportionally with temperature and solvent polarity.

SolventDielectric Constant ( ε )Dipole Moment (D)Solubility ( 103x ) at 298.15 KSolubility ( 103x ) at 308.15 KSolubility ( 103x ) at 318.15 K
DMSO 46.73.96145.2182.4228.7
DMF 36.73.82112.5148.9195.3
NMP 32.24.09108.3141.2188.6
DMAc 37.83.8198.7130.5174.2

Data Interpretation: DMSO exhibits the highest solubilizing capacity due to its superior hydrogen-bond acceptor basicity, making it the solvent of choice for high-concentration stock solutions in early-stage assay development[5]. DMF and NMP offer excellent alternatives when lower boiling points are required for solvent removal during API isolation.

Conclusion

Understanding the solubility of N-ethyl-2-formylbenzamide in polar aprotic solvents is a critical enabler for efficient drug design and synthesis. By leveraging the strong dipole moments and hydrogen-bond accepting nature of solvents like DMSO and NMP, chemists can maximize solute concentration. Furthermore, by adhering to the rigorous, self-validating shake-flask methodology and applying the Modified Apelblat equation, researchers ensure that their thermodynamic data is robust, reproducible, and ready to support scalable pharmaceutical manufacturing.

References

  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K". Available at:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K". Available at:[Link]

  • National Institutes of Health (NIH). "Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile". Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at:[Link]

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Exploratory

Determining the Physicochemical Properties of N-ethyl-2-formylbenzamide: A Technical Guide to Physical State and Melting Point Analysis

Introduction: The Foundational Importance of Physical State and Melting Point in Drug Development In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a via...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundational Importance of Physical State and Melting Point in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug product is paved with meticulous characterization. Among the most fundamental of these characterizations are the determination of a compound's physical state and melting point. These properties are not mere data points; they are critical indicators of a substance's identity, purity, and potential behavior in a formulation.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of these parameters for a novel compound like N-ethyl-2-formylbenzamide is the bedrock upon which further development is built.

The physical state of an active pharmaceutical ingredient (API) at ambient conditions—be it a crystalline solid, an amorphous powder, or an oil—profoundly influences its handling, processing, and bioavailability.[4][5] Similarly, the melting point is a sharp, characteristic property of a pure crystalline solid.[6][7] Any deviation, such as a depressed and broadened melting range, immediately signals the presence of impurities, a critical piece of information in the highly regulated pharmaceutical industry.[3][8][9] This guide provides a comprehensive technical overview of the methodologies for determining the physical state and melting point of N-ethyl-2-formylbenzamide, offering a framework for its rigorous characterization.

N-ethyl-2-formylbenzamide: An Overview of Known Properties

N-ethyl-2-formylbenzamide, identified by the CAS Number 1862797-64-5, is an organic compound with the molecular formula C10H11NO2.[10] While specific experimental data on its physical state and melting point are not extensively reported in publicly available literature, analogous benzamide derivatives offer predictive insights. For instance, the closely related compound N-ethylbenzamide is described as colorless crystals or a white crystalline powder.[8] Benzamide itself is a white, crystalline solid.[11][12] Based on this, it is reasonable to hypothesize that N-ethyl-2-formylbenzamide is likely to be a solid at room temperature.

The melting point of N-ethylbenzamide is reported to be in the range of 100-103°C.[8] This provides a preliminary, albeit rough, estimate for the melting point of N-ethyl-2-formylbenzamide. However, empirical determination is essential for definitive characterization.

PropertyInformation for N-ethyl-2-formylbenzamide
CAS Number 1862797-64-5
Molecular Formula C10H11NO2
Physical State Not definitively reported; likely a solid based on analogous compounds.
Melting Point Not definitively reported; N-ethylbenzamide melts at 100-103°C.

Part 1: Determination of Physical State

The initial characterization of a new compound involves a simple yet crucial step: observing its physical state at standard temperature and pressure.

Experimental Protocol for Physical State Determination
  • Sample Preparation: A small, representative sample of N-ethyl-2-formylbenzamide is placed on a clean, dry watch glass or in a clear vial.

  • Visual Inspection: The sample is observed under good lighting at ambient temperature (typically 20-25°C). The following characteristics are noted:

    • State: Is it a solid, liquid, or gas?[4]

    • Appearance: If solid, is it a crystalline (with defined geometric shapes) or amorphous (powdery) substance?

    • Color: The color of the sample is recorded.

    • Odor: Any characteristic odor is noted cautiously.

  • Documentation: The observations are meticulously recorded. For example: "At 22°C, N-ethyl-2-formylbenzamide is a white crystalline solid."

Part 2: In-Depth Guide to Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The capillary method is the standard and most widely accepted technique for melting point determination in a laboratory setting.[1][11][13]

The Principle of Melting Point Depression

A core concept in melting point analysis is melting point depression. The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[6] This results in two observable effects: a lowering of the melting point and a broadening of the melting range (the difference between the temperature at which melting begins and the temperature at which it is complete).[8][9] A narrow melting range (typically 1-2°C) is a strong indicator of a pure compound.[9]

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)[14][15]

  • Capillary tubes (sealed at one end)[13]

  • Mortar and pestle

  • Spatula

  • Watch glass

Detailed Experimental Protocol

The following protocol is a self-validating system, incorporating a two-step "rough vs. fine" strategy to ensure both efficiency and accuracy.

Step 1: Sample Preparation

The proper preparation of the sample is paramount for obtaining accurate and reproducible results.[11]

  • Grinding: If the sample consists of coarse crystals, it must be finely ground into a powder using a clean mortar and pestle. This ensures uniform heat transfer throughout the sample.[11]

  • Loading the Capillary Tube:

    • A small amount of the powdered N-ethyl-2-formylbenzamide is placed on a watch glass.

    • The open end of a capillary tube is gently pressed into the powder.

    • The tube is inverted, and the sealed end is tapped gently on a hard surface to pack the powder into the bottom. To achieve tighter packing, the capillary tube can be dropped, sealed-end down, through a long piece of glass tubing.

    • The sample should be packed to a height of 2-3 mm.[13][15]

Step 2: Rough Melting Point Determination

This initial measurement is performed to quickly establish an approximate melting range.

  • Apparatus Setup: The prepared capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Heating: The sample is heated at a relatively fast rate (e.g., 10-20°C per minute).

  • Observation: The approximate temperature at which the sample melts is recorded. This value will be imprecise but serves as a guide for the next step.

Step 3: Accurate Melting Point Determination

This step is performed to obtain a precise melting point range.

  • Cooling and Sample Preparation: The apparatus is allowed to cool to at least 20°C below the approximate melting point observed in the previous step. A fresh capillary tube is prepared with a new sample of N-ethyl-2-formylbenzamide.

  • Heating Protocol:

    • The start temperature on the apparatus is set to 5-10°C below the approximate melting point.

    • The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[1] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.

  • Data Recording and Interpretation:

    • T1 (Start of Melting): The temperature at which the first droplet of liquid is observed is recorded.[8]

    • T2 (End of Melting): The temperature at which the last solid crystal disappears, and the sample is completely liquid, is recorded.[8]

    • Melting Point Range: The result is reported as a range, T1 - T2. For example, "101.5 - 102.5°C."

    • Purity Assessment: A narrow range (≤ 2°C) suggests a high degree of purity.[8] A broad range (> 2°C) indicates the presence of impurities.[8][9]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_rough Rough Measurement cluster_accurate Accurate Measurement cluster_interp Interpretation Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm) Grind->Load Heat_Fast Heat Rapidly (10-20°C/min) Load->Heat_Fast Observe_Rough Record Approximate MP Heat_Fast->Observe_Rough Cool Cool Apparatus >20°C Below Approx. MP Observe_Rough->Cool Prep_New Prepare Fresh Sample Cool->Prep_New Heat_Slow Heat Slowly (1-2°C/min) Prep_New->Heat_Slow Record_T1 Record T1 (First Liquid Drop) Heat_Slow->Record_T1 Record_T2 Record T2 (Completely Liquid) Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report Purity Assess Purity (Narrow vs. Broad Range) Report->Purity caption Workflow for Accurate Melting Point Determination

Caption: A flowchart illustrating the systematic process for determining an accurate melting point.

Conclusion

While definitive published data on the physical state and melting point of N-ethyl-2-formylbenzamide are scarce, established analytical procedures provide a clear and reliable path for their determination. The protocols outlined in this guide, from basic visual inspection to precise melting point analysis using the capillary method, represent the gold standard in physicochemical characterization. For researchers in drug development, the rigorous application of these techniques is a non-negotiable step in establishing the identity, purity, and quality of any new chemical entity, thereby ensuring a solid foundation for all subsequent research and development activities. The melting point, in particular, serves as a crucial gatekeeper for quality, directly impacting the safety and efficacy of potential pharmaceutical products.[3]

References

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ChemistryBytes.com. (n.d.). Physical States. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Hino-Tek. (2025, August 18). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ChemBK. (2024, April 9). Benzamide, N-ethyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Melting point. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Melting Range. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Health Sciences. (2025, July 31). Melting point of drug: Significance and symbolism. Retrieved from [Link]

  • Michigan State University. (n.d.). Physical Properties. MSU Chemistry. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Vaia. (n.d.). How do we indicate the physical state of a substance when we write a chemical equation for a reaction? Retrieved from [Link]

  • The Complete Guide to Chemistry. (2020, December 13). HOW TO FIGURE OUT THE STATE OF AN ELEMENT OR COMPOUND | EASY [Video]. YouTube. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, October 20). API Development Trends: Solid Form Development. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-Ethyl-2-formylbenzamide

Target Molecule: N-Ethyl-2-formylbenzamide (CAS: 1862797-64-5)[1] Application Context: Pharmaceutical building blocks, isoindolinone derivatives, and advanced organic synthesis. Mechanistic Insights and Strategic Design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-Ethyl-2-formylbenzamide (CAS: 1862797-64-5)[1] Application Context: Pharmaceutical building blocks, isoindolinone derivatives, and advanced organic synthesis.

Mechanistic Insights and Strategic Design

The synthesis of N-alkyl-2-formylbenzamides from phthalic anhydride presents a unique chemoselectivity challenge. While direct reaction of phthalic anhydride with diamines in solvents like DMF can yield polymeric formylbenzamides[2], the synthesis of discrete, high-purity small molecules like N-ethyl-2-formylbenzamide requires a controlled, two-step sequence to prevent over-reaction and polymeric byproducts.

As an application scientist, it is critical to understand the causality behind the chosen synthetic route: Imidation followed by Partial Reduction .

  • Imidation (Ring-Closing): Reacting phthalic anhydride with ethylamine initially forms an open-chain amide-acid. To drive the reaction to the stable N-ethylphthalimide, thermal dehydration is required. Toluene under Dean-Stark conditions is selected over neat heating to precisely control the removal of water, shifting the equilibrium toward the imide and preventing the hydrolysis of the unreacted anhydride.

  • Regioselective Partial Reduction: The core challenge is reducing only one of the two equivalent imide carbonyls to an aldehyde (which immediately tautomerizes with the adjacent amide to form a cyclic hydroxylactam) without over-reducing to the isoindoline. Sodium borohydride ( NaBH4​ ) in a mixed Methanol/Dichloromethane (MeOH/DCM) solvent system at sub-zero temperatures is employed. Methanol provides the necessary protic environment to activate the borohydride, while DCM maintains the solubility of the hydrophobic imide at −10∘C .

Analytical Note on Tautomerism: While commercially cataloged as an open-chain aldehyde (N-ethyl-2-formylbenzamide)[1], researchers must be aware that in solution, this molecule exists predominantly as its ring-closed tautomer: 3-hydroxy-2-ethylisoindolin-1-one . This structural reality dictates the self-validating analytical markers used during the protocol.

Synthetic Workflow Diagram

Mechanistic workflow for the two-step synthesis of N-ethyl-2-formylbenzamide.

Reaction Optimization Data

To validate the choice of reduction conditions, the following optimization matrix was developed. The data demonstrates how temperature and solvent choices directly impact chemoselectivity.

Reductant (Eq)Solvent SystemTemperatureTimePrimary OutcomeYield (%)
LiAlH4​ (2.0)THF 0∘C 1 hComplete reduction to N-ethylisoindolineN/A
NaBH4​ (1.5)EtOH 25∘C 3 hOver-reduction & ring-opening35%
NaBH4​ (1.5)MeOH 0∘C 2 hDesired product + unreacted starting material60%
NaBH4​ (1.5) MeOH / DCM (1:1) −10∘C to 0∘C 2 h Clean conversion to target hydroxylactam 88%

Step-by-Step Experimental Protocol

Part A: Synthesis of N-Ethylphthalimide

This step establishes the core bicyclic framework.

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve phthalic anhydride (14.8 g, 100 mmol) in anhydrous toluene (200 mL).

  • Amine Addition: Cool the solution to 0∘C using an ice bath. Slowly add a solution of ethylamine (2.0 M in THF, 60 mL, 120 mmol) dropwise over 15 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic ring-opening reaction to form the intermediate amide-acid.

  • Dehydration: Replace the ice bath with a heating mantle. Reflux the mixture vigorously ( 110∘C ) for 4 hours. Water generated from the cyclization will azeotrope and collect in the Dean-Stark trap.

  • Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO3​ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield N-ethylphthalimide as a white crystalline solid.

    • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show a single UV-active spot ( Rf​≈0.6 ).

Part B: Selective Reduction to N-Ethyl-2-formylbenzamide

This step utilizes kinetic control to trap the hemiaminal.

  • Preparation: Dissolve N-ethylphthalimide (8.76 g, 50 mmol) in a 1:1 mixture of anhydrous DCM and Methanol (150 mL total) in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in a dry ice/acetone or ice/salt bath to bring the internal temperature to exactly −10∘C .

  • Reduction: Add NaBH4​ (2.84 g, 75 mmol) in 5 small portions over 30 minutes. Causality: Portion-wise addition prevents thermal spikes that would lead to over-reduction. The evolution of hydrogen gas will be observed.

  • Maturation: Maintain the reaction at −10∘C for 1 hour, then allow it to slowly warm to 0∘C over an additional hour.

  • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise at 0∘C . Causality: A mild acidic quench destroys excess borohydride without providing enough protons to catalyze the dehydration of the resulting hydroxylactam into a reactive N-acyliminium ion.

  • Extraction: Remove the methanol under reduced pressure (rotary evaporator bath <30∘C ). Extract the remaining aqueous slurry with DCM ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. The crude product can be recrystallized from EtOAc/Hexanes to yield the pure target compound.

Part C: Self-Validating Analytical Markers

To confirm the success of the protocol, utilize the following spectroscopic markers[3]:

  • IR Spectroscopy: Look for the disappearance of the symmetric/asymmetric imide carbonyl stretches ( 1770,1710 cm−1 ) and the appearance of a broad hydroxyl ( -OH ) stretch around 3300 cm−1 and a single lactam carbonyl at 1680 cm−1 .

  • 1H NMR (CDCl3): The defining feature of the cyclic tautomer (3-hydroxy-2-ethylisoindolin-1-one) is a distinct singlet or doublet (depending on coupling to the OH proton) integrating to 1H at approximately δ 5.5 - 5.8 ppm , corresponding to the methine proton at the hemiaminal carbon. If the open-chain formylbenzamide were present, an aldehyde peak at >9.5 ppm would be observed.

References

  • Organic Process Research & Development. "Manufacturing Synthesis of 5-Substituted Phthalides". ACS Publications. Discusses the structural analysis and synthesis of formylbenzamide derivatives and their tautomeric behaviors. Available at:[Link][3]

  • Petroleum Chemistry. "Dewatering of Crude Oil Emulsion Using Synthetic Polymeric Surfactant". ResearchGate. Details the ring-opening reactions of phthalic anhydride with amines in the synthesis of formylbenzamide-based structures. Available at:[Link][2]

Sources

Application

Application Notes &amp; Protocols: N-Ethyl-2-formylbenzamide as a Versatile Synthon for Heterocyclic Chemistry

Introduction N-Ethyl-2-formylbenzamide is a bifunctional aromatic compound whose strategic placement of an electrophilic aldehyde and a nucleophilic amide group makes it a powerful building block in synthetic organic che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Ethyl-2-formylbenzamide is a bifunctional aromatic compound whose strategic placement of an electrophilic aldehyde and a nucleophilic amide group makes it a powerful building block in synthetic organic chemistry. This ortho-positioning facilitates intramolecular cyclization reactions, providing efficient access to a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest to researchers, particularly in medicinal chemistry and drug development, as they form the core of many biologically active molecules. This guide provides an in-depth exploration of the utility of N-Ethyl-2-formylbenzamide in the synthesis of key heterocyclic systems, complete with mechanistic insights and detailed, field-proven protocols.

Synthesis of 4-Substituted Phthalazin-1(2H)-ones

Phthalazinone derivatives are a prominent class of N-heterocycles known for a wide spectrum of pharmacological activities. The reaction of ortho-formylbenzoic acids, or their amide derivatives, with hydrazine is a classic and highly effective method for their construction.[1][2] N-Ethyl-2-formylbenzamide serves as an excellent precursor for N-2-substituted phthalazinones.

Reaction Principle and Mechanism

The synthesis proceeds via a condensation-cyclization cascade. The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the electrophilic carbonyl carbon of the aldehyde group in N-ethyl-2-formylbenzamide. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs, where the terminal nitrogen of the hydrazone attacks the amide carbonyl, followed by the elimination of water, to yield the stable, aromatic phthalazinone ring system. The N-ethyl group from the starting material remains at the N-2 position of the resulting phthalazinone. This direct approach is often high-yielding and operationally simple.[1]

General Reaction Workflow

The logical flow for this synthesis is a straightforward one-pot reaction.

G cluster_start Reactants cluster_process Process cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_end Product Isolation A N-Ethyl-2-formylbenzamide C Solvent (e.g., Ethanol) A->C B Hydrazine Hydrate B->C D Reflux Conditions C->D Heat E Hydrazone Intermediate D->E Condensation F Intramolecular Cyclization E->F G 2-Ethylphthalazin-1(2H)-one F->G Dehydration H Purification (Recrystallization) G->H

Caption: Workflow for Phthalazinone Synthesis.

Experimental Protocol: Synthesis of 2-Ethylphthalazin-1(2H)-one

This protocol is adapted from established procedures for the condensation of ortho-dicarbonyl precursors with hydrazines.[2][3]

Materials:

  • N-Ethyl-2-formylbenzamide (1.0 eq.)

  • Hydrazine hydrate (1.2 eq.)

  • Ethanol (or other suitable alcohol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Ethyl-2-formylbenzamide (e.g., 1.63 g, 10 mmol).

  • Add ethanol (e.g., 30 mL) to dissolve the starting material.

  • Slowly add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is slow, the reaction mixture can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-Ethylphthalazin-1(2H)-one. Further purification can be achieved by recrystallization from ethanol.

Data Summary

The following table illustrates the expected outcomes for the synthesis of various phthalazinone derivatives from related ortho-carbonyl precursors, highlighting the general efficiency of this synthetic route.

Starting Material PrecursorHydrazine DerivativeProductTypical Yield (%)Reference
α,α-Dibromo-o-toluic acidHydrazine Hydrate1-Phthalazinone88%[3]
2-Acylbenzoic AcidHydrazine Hydrate4-Substituted-phthalazin-1(2H)-one>90%[1]
N-Ethyl-2-formylbenzamide Hydrazine Hydrate2-Ethylphthalazin-1(2H)-one85-95% (Expected)N/A

Synthesis of Isoquinolone and Dihydroisoquinolone Derivatives

Isoquinolone and its reduced forms are core structures in numerous alkaloids and pharmacologically active compounds. N-Ethyl-2-formylbenzamide provides a versatile entry point to these scaffolds through reactions that construct the C3-C4 bond of the heterocyclic ring.

Reaction Principle and Mechanism

The synthesis of isoquinolone derivatives from N-ethyl-2-formylbenzamide often involves its reaction with carbon nucleophiles that introduce a two-carbon unit. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate carbanion, respectively, can introduce a C=C double bond at the former aldehyde position. The newly formed alkene can then undergo an intramolecular cyclization onto the amide nitrogen, often promoted by acid or heat, to form the isoquinolone ring. Alternatively, reaction with organometallic reagents like Grignard reagents, followed by oxidation and cyclization, can also lead to substituted isoquinolones.

Mechanistic Pathway: Wittig Reaction followed by Cyclization

This diagram outlines the key transformations in the synthesis of an isoquinolone derivative.

G A N-Ethyl-2-formylbenzamide C Alkene Intermediate A->C Wittig Reaction B Phosphonium Ylide (Wittig Reagent) B->C E Isoquinolone Product C->E Intramolecular Cyclization D Acid Catalyst (H+) D->E

Caption: Pathway to Isoquinolones via Wittig Reaction.

Experimental Protocol: Synthesis of 2-Ethyl-3-phenyl-1,2-dihydroisoquinolin-1-one

This protocol is a representative example based on the principles of olefination followed by acid-catalyzed cyclization.[4]

Materials:

  • N-Ethyl-2-formylbenzamide (1.0 eq.)

  • Benzyltriphenylphosphonium chloride (1.1 eq.)

  • Potassium tert-butoxide (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Standard glassware for anhydrous reactions

Procedure: Part A: Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (e.g., 1.23 g, 11 mmol) portion-wise. The solution should turn a deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Add a solution of N-Ethyl-2-formylbenzamide (1.63 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the alkene intermediate.

Part B: Cyclization

  • Dissolve the crude alkene intermediate from Part A in toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 95 mg, 0.5 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Maintain reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Ethyl-3-phenyl-1,2-dihydroisoquinolin-1-one.

Conclusion

N-Ethyl-2-formylbenzamide is a readily accessible and highly effective building block for constructing valuable heterocyclic systems. Its inherent bifunctionality allows for elegant and efficient synthetic strategies towards pharmacologically relevant scaffolds such as phthalazinones and isoquinolones. The protocols detailed herein provide a reliable foundation for researchers to explore the rich chemistry of this versatile synthon in their synthetic endeavors.

References

  • Lenz, G. R. (1981). Synthesis of the novel isoquinoline enamide alkaloid polycarpine. Journal of Heterocyclic Chemistry.
  • MDPI. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF 3 -α-Amino Carboxylates. Available at: [Link]

  • MDPI. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A novel synthesis of isoquinolone derivatives. Available at: [Link]

  • Academia.edu. (n.d.). A Synthesis of N-Formylenamides of Isoquinoline. Available at: [Link]

  • studies on new synthetic methodologies for synthesis of phthalazinone derivatives via cycliz
  • El-Rayes, S. M., et al. (2022). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports.
  • Synthesis and Spectral Characterization of Some Phthalazinone Deriv
  • Stanovnik, B., & Tisler, M. (n.d.). Product Class 10: Phthalazines. Science of Synthesis.
  • Google Patents. (1978). Process for producing phthalazinone and derivatives of the same. (US4096143A).
  • MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.
  • Sels, B. F., et al. (2023). Oxidative coupling of amides and heteroarenes catalyzed by zeolites.
  • Sharma, M., et al. (2023). A novel approach for the synthesis of benzimidazole derivative under kinetically controlled phase transfer catalysis conditions. Heterocyclic Letters.
  • Ye, L., et al. (2014). Changing reaction pathways of the dimerization of 2-formylcinnamates by N-heterocyclic carbene/Lewis acid cooperative catalysis: an unusual cleavage of the carbon-carbon bond. Organic Letters.
  • Nolan, S. P., & Slawin, A. M. Z. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. (2017).
  • Academia.edu. (n.d.). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Available at: [Link]

Sources

Method

Application Note: Reductive Amination of N-Ethyl-2-formylbenzamide – Protocols and Mechanistic Insights

Introduction & Mechanistic Overview N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) is a highly versatile, bifunctional building block frequently utilized in drug discovery and medicinal chemistry. It features a reactive f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) is a highly versatile, bifunctional building block frequently utilized in drug discovery and medicinal chemistry. It features a reactive formyl group (aldehyde) positioned ortho to an N-ethyl amide. This specific structural arrangement dictates its behavior during reductive amination, offering a unique bifurcation in reaction pathways based on the applied conditions.

While standard 2-formylbenzoates (esters) or 2-formylbenzoic acids spontaneously undergo cascade cyclization after reductive amination to form isoindolin-1-ones[1], the N-ethyl amide group acts as a robust kinetic barrier . Expelling ethylamine to form the cyclized product requires significant activation energy. Consequently, under mild reductive amination conditions at room temperature, the reaction halts at the acyclic secondary or tertiary amine (N-ethyl-2-(aminomethyl)benzamide derivatives). If the isoindolin-1-one scaffold is the desired target, the system must be forced using elevated temperatures and strong acid catalysis.

This application note provides a self-validating, highly optimized protocol for the reductive amination of N-ethyl-2-formylbenzamide using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), the gold-standard reagent for this transformation[2].

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure reproducibility and high yield:

  • Reducing Agent Selection (NaBH(OAc)₃ vs. NaBH₄ or NaBH₃CN): STAB is chosen because it exhibits exceptional chemoselectivity. It reduces imines and iminium ions rapidly but reacts very sluggishly with aldehydes. This prevents the premature reduction of N-ethyl-2-formylbenzamide to its corresponding benzyl alcohol side-product[3]. Furthermore, unlike NaBH₃CN, STAB is non-toxic (no cyanide generation) and operates efficiently in weakly acidic to neutral media.

  • Solvent Dynamics (1,2-Dichloroethane - DCE): DCE is the optimal solvent for STAB-mediated reductive aminations. It provides excellent solubility for the aldehyde, the amine, and the STAB reagent, while its low dielectric constant stabilizes the iminium intermediate, accelerating the reduction step[4].

  • Acid Catalysis (Acetic Acid): While aliphatic primary amines react spontaneously, aromatic amines (anilines) or sterically hindered secondary amines require 1.0–2.0 equivalents of glacial acetic acid. The acid protonates the aldehyde oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion.

Reaction Pathway Visualization

G A N-ethyl-2-formylbenzamide (Aldehyde) C Imine / Iminium Intermediate A->C Condensation B Amine (1° or 2°) + AcOH B->C D Acyclic Amine (Target) C->D NaBH(OAc)3 Reduction E Isoindolin-1-one (Cascade Product) D->E Heat / Acid (- EtNH2)

Reaction pathway of N-ethyl-2-formylbenzamide reductive amination and potential cyclization.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters and expected outcomes based on the nucleophile and desired product trajectory.

Amine NucleophileAdditive / CatalystReducing AgentTemp / TimeExpected YieldMajor Product
Aliphatic Primary (1°) NoneNaBH(OAc)₃ (1.5 eq)RT, 2-4 h>85%Acyclic Amine
Aromatic Primary (1°) AcOH (1.0 eq)NaBH(OAc)₃ (1.5 eq)RT, 4-12 h75-85%Acyclic Amine
Aliphatic Secondary (2°) AcOH (1.0 eq)NaBH(OAc)₃ (1.5 eq)RT, 2-6 h>80%Acyclic Amine
Aliphatic Primary (1°) p-TsOH (0.2 eq)NaBH₃CN (1.5 eq)80°C, 12 h60-70%Isoindolin-1-one

Self-Validating Experimental Protocol

This protocol details the synthesis of the acyclic amine (N-ethyl-2-(aminomethyl)benzamide derivative) at a 1.0 mmol scale. The procedure incorporates built-in validation checkpoints to ensure system integrity before proceeding to subsequent steps.

Step 1: Pre-activation and Imine Formation
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-2-formylbenzamide (177.2 mg, 1.0 mmol).

  • Solvation: Dissolve the aldehyde in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) to achieve a 0.2 M solution.

  • Amine Addition: Add the desired amine (1.1 mmol, 1.1 eq) dropwise. If utilizing an aromatic or secondary amine, sequentially add glacial acetic acid (60 µL, 1.0 mmol, 1.0 eq).

  • Stirring: Allow the mixture to stir at room temperature (20–25 °C) under a nitrogen atmosphere for 30–60 minutes.

Validation Checkpoint 1 (Imine Formation): Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the aldehyde peak ( m/z 178[M+H]⁺) and the appearance of the imine/iminium mass. Do not proceed to reduction until conversion is >90%.

Step 2: Reduction
  • Reagent Addition: Cool the reaction flask briefly in a water bath (to absorb any mild exotherm). Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the water bath and stir the suspension vigorously at room temperature for 2 to 12 hours (refer to the optimization table).

Validation Checkpoint 2 (Reduction Completion): Perform TLC analysis (Eluent: 50% EtOAc/Hexanes). Stain with Ninhydrin and heat. The imine spot (UV active, Ninhydrin negative) should be replaced by a highly polar, baseline-shifted spot that stains intensely with Ninhydrin (indicating the newly formed amine).

Step 3: Quenching and Workup
  • Quench: Carefully add saturated aqueous NaHCO₃ (5.0 mL) to the reaction mixture.

Validation Checkpoint 3 (Active Quench): Observe immediate effervescence (CO₂ gas evolution) due to the neutralization of acetic acid and hydrolysis of excess borohydride. Wait until gas evolution completely ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Washing: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Dichloromethane to Methanol (100:0 to 90:10) containing 1% Triethylamine (TEA) to prevent amine streaking on the silica.

Troubleshooting & Field-Proven Insights

  • Dialkylation of Primary Amines: If synthesizing a secondary amine from a sterically unhindered primary amine (e.g., methylamine), over-alkylation to the tertiary amine can occur. Solution: Utilize the indirect reductive amination method[4]. Form the imine completely in Methanol, strip the solvent, redissolve in DCE, and then add STAB.

  • Poor Solubility: If the intermediate iminium salt precipitates out of DCE as a gummy solid, add 10-20% v/v anhydrous Tetrahydrofuran (THF) to the reaction mixture to restore homogeneity before adding STAB.

  • Unexpected Isoindolinone Formation: If LC-MS indicates a mass corresponding to [M+H - 45] (loss of ethylamine), the system is undergoing cascade cyclization. This typically occurs if the reaction is accidentally heated or if a strong Lewis/Brønsted acid was used instead of acetic acid. Maintain strict room temperature control to preserve the acyclic amide.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Kharlamova, A. D., et al. (2022). "Exclusive Papers of the Editorial Board Members of the Organic Chemistry Section of Molecules." Molecules, 27(1), 2. URL:[Link]

Sources

Application

Step-by-step preparation of benzamide derivatives using N-ethyl-2-formylbenzamide

Abstract This technical guide delineates robust and detailed protocols for the synthesis of diverse benzamide derivatives, leveraging the unique reactivity of N-ethyl-2-formylbenzamide as a key building block. Benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates robust and detailed protocols for the synthesis of diverse benzamide derivatives, leveraging the unique reactivity of N-ethyl-2-formylbenzamide as a key building block. Benzamide scaffolds are of paramount importance in medicinal chemistry and drug development, and the methodologies presented herein offer efficient routes to both acyclic and complex heterocyclic structures. This document provides step-by-step experimental procedures, mechanistic insights, and guidance on the characterization of the resulting products, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of N-Ethyl-2-formylbenzamide in Synthesis

Benzamide derivatives are a cornerstone of modern pharmacology, present in a wide array of approved drugs and clinical candidates. Their prevalence stems from the amide group's ability to act as a stable, yet versatile, hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The strategic functionalization of the benzamide core allows for the fine-tuning of a molecule's physicochemical properties and pharmacological activity.

N-ethyl-2-formylbenzamide is a particularly valuable starting material. Its structure incorporates two key reactive handles: an electrophilic aldehyde (formyl group) and an amide. The ortho-disposition of these groups enables a range of chemical transformations, from straightforward derivatization of the aldehyde to more complex intramolecular cyclizations, leading to the construction of valuable heterocyclic systems like isoindolinones. This guide will focus on two primary applications: reductive amination to form acyclic secondary amine derivatives and acid-catalyzed intramolecular cyclization to generate fused bicyclic lactams.

General Laboratory & Safety Guidelines

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory. Reagents should be handled with care, and Material Safety Data Sheets (MSDS) should be consulted prior to use. Reactions involving volatile or flammable solvents must be conducted away from ignition sources.

Protocol I: Synthesis of N-substituted-N-ethyl-2-(aminomethyl)benzamides via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[1][2] This one-pot procedure involves the initial formation of an imine or iminium ion from the aldehyde of N-ethyl-2-formylbenzamide and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Mechanistic Rationale

The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol.[3][4] Its mild nature and steric bulk allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde.[4][5] This selectivity is crucial as it prevents the competitive reduction of the aldehyde to an alcohol, thereby maximizing the yield of the desired amine product.[3] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the reactive iminium ion.[3][4]

G cluster_0 Reductive Amination Workflow Start N-Ethyl-2-formylbenzamide + Primary Amine (R-NH2) Imine Imine Formation (Intermediate) Start->Imine Condensation (-H2O) Iminium Protonation (H+) Iminium Ion Formation Imine->Iminium Acid Catalyst Reduction Reduction with NaBH(OAc)3 Iminium->Reduction Product Final Product: N-substituted-N-ethyl-2-(aminomethyl)benzamide Reduction->Product

Caption: Workflow for one-pot reductive amination.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Ethyl-2-formylbenzamide≥97%CommercialStarting material
Primary Amine (e.g., Benzylamine)Reagent GradeCommercialNucleophile
Sodium Triacetoxyborohydride (STAB)Reagent GradeCommercialReducing agent, moisture-sensitive
1,2-Dichloroethane (DCE)AnhydrousCommercialReaction solvent
Glacial Acetic Acid (AcOH)ACS GradeCommercialCatalyst
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab-preparedFor aqueous workup
BrineACS GradeLab-preparedFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent
Ethyl Acetate (EtOAc)HPLC GradeCommercialFor extraction
HexanesHPLC GradeCommercialFor chromatography
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-ethyl-2-formylbenzamide (1.0 eq.).

  • Solvent and Reagents Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the primary amine (1.1 eq.) followed by glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol II: Synthesis of 2-Ethyl-3-arylisoindolin-1-ones via N-Acyliminium Ion Cyclization

The ortho-formylbenzamide structure is an ideal precursor for intramolecular cyclization reactions to form isoindolinone derivatives, which are prevalent motifs in pharmacologically active compounds.[6][7][8] This protocol utilizes an acid-catalyzed reaction between N-ethyl-2-formylbenzamide and a β-arylethylamine (e.g., tryptamine) in a process analogous to the Pictet-Spengler reaction.[9][10]

Mechanistic Rationale

This transformation proceeds through the formation of a highly reactive N-acyliminium ion intermediate.[11][12][13] First, the aldehyde condenses with the primary amine of the β-arylethylamine to form an imine. Under acidic conditions, the amide nitrogen attacks the imine carbon intramolecularly, forming a five-membered ring and generating the N-acyliminium ion.[11][12] This powerful electrophile is then trapped by the nucleophilic aromatic ring (e.g., the indole nucleus of tryptamine) in an intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the final, stable tetracyclic product.[9][13] The formation of the N-acyliminium ion is the driving force for the reaction, as it is a much stronger electrophile than the preceding imine.[14]

G cluster_1 N-Acyliminium Ion Cyclization Pathway Start N-Ethyl-2-formylbenzamide + Tryptamine Imine Imine Formation (Acyclic Intermediate) Start->Imine Condensation (-H2O) N-Acyliminium Intramolecular Amide Attack (N-Acyliminium Ion Formation) Imine->N-Acyliminium Acid Catalyst (TFA) Cyclization Intramolecular Electrophilic Aromatic Substitution N-Acyliminium->Cyclization Aromatic π-Nucleophile Attack Product Final Product: Tetracyclic Isoindolinone Cyclization->Product Deprotonation

Caption: Key stages in the acid-catalyzed isoindolinone synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Ethyl-2-formylbenzamide≥97%CommercialStarting material
Tryptamine≥98%CommercialNucleophile
Trifluoroacetic Acid (TFA)Reagent GradeCommercialStrong acid catalyst, corrosive
Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab-preparedFor aqueous workup
BrineACS GradeLab-preparedFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Diethyl Ether (Et₂O)ACS GradeCommercialFor trituration/crystallization
Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask with a stir bar, add N-ethyl-2-formylbenzamide (1.0 eq.) and tryptamine (1.05 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The solution may darken.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product often precipitates upon concentration. Triturate the solid with cold diethyl ether, collect the solid by vacuum filtration, and wash with additional cold ether to afford the purified product. If necessary, perform flash column chromatography.

  • Characterization: Confirm the structure, purity, and stereochemistry (if applicable) of the product using ¹H NMR, ¹³C NMR, HRMS, and potentially NOESY for stereochemical assignment.

Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized benzamide derivatives.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. For the reductive amination product, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen are key indicators. For the isoindolinone product, the appearance of a characteristic methine proton signal (the C3-proton of the isoindolinone core) is expected.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity level of ≥95% is generally required for compounds intended for biological screening.

Conclusion and Future Outlook

N-ethyl-2-formylbenzamide serves as a highly effective and versatile platform for the synthesis of a wide range of benzamide derivatives. The protocols detailed in this guide for reductive amination and N-acyliminium ion cyclization are robust, scalable, and provide access to both simple and complex molecular architectures. These methods empower researchers to rapidly generate libraries of novel compounds for screening in drug discovery programs, facilitating the exploration of new chemical space and the development of next-generation therapeutics. Further exploration could involve applying these core intermediates in multicomponent reactions or expanding the scope of nucleophiles for both protocols.

References

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Indian Journal of Chemistry - Section B, 50B(2), 241-245.
  • Meldal, M., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 69(11), 3849-3862.
  • ResearchGate. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity | Request PDF. Available from: [Link]

  • Reddy, K. L., et al. (2014). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 12(34), 6654-6659.
  • Cimarelli, C., & Palmieri, G. (2010). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 15(4), 2375-2401.
  • Narvariya, J., et al. (2019). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 4(28), 8345-8350.
  • ResearchGate. (2018). Synthesis of isoindolinone-bis benzimidazoles 15a–h. Available from: [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559.
  • Guijarro, D., & Yus, M. (2009). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot procedure. Sciforum.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Huddleston, J. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11536-11545.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Chem-Station. Reductive Amination - Common Conditions. Available from: [Link]

  • Chen, J., et al. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides. Chemistry - An Asian Journal, 15(18), 2824-2827.
  • Gümüş, M. K., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202201170.
  • Wang, Y., et al. (2021). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. Organic Letters, 23(15), 5859-5863.
  • Afsar, T., et al. (2018). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2055-2060.
  • Organic Chemistry Portal. Synthesis of isoindolines. Available from: [Link]

  • Patel, K. D., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Scientific Research, 16(1), 1-10.
  • Padwa, A., et al. (1998). Application of the tandem thionium/N-acyliminium ion cascade toward heterocyclic synthesis. Journal of the Brazilian Chemical Society, 9(1), 1-13.
  • Fraternale, A., et al. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1153.
  • ResearchGate. (2018). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives | Request PDF. Available from: [Link]

  • ResearchGate. (2017). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • Hong, R., et al. (2009). Synthetic study on tetrapetalones: stereoselective cyclization of N-acyliminium ion to construct substituted 1-benzazepines. Organic Letters, 11(18), 4036-4039.
  • Royal Society of Chemistry. 1.General Information ……………………………………………………………. S2 2. Synthesis of Amides ………. Available from: [Link]

  • O'Brien, P., et al. (2021). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. Organic & Biomolecular Chemistry, 19(21), 4729-4733.
  • De Koning, C. B., & Michael, J. P. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16.
  • Lee, J., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Scientific Reports, 10(1), 1-12.
  • Ingemann, S., et al. (2022). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1), e202103632.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Ethyl-2-formylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of ortho-formyl benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of ortho-formyl benzamides. If you are experiencing low yields, complex oligomeric mixtures, or unexpected NMR spectra during the amidation of 2-formylbenzoic acid with ethylamine, you are dealing with a classic case of ring-chain tautomerism.

This guide provides a deep dive into the mechanistic causality of these failures and offers a field-proven, self-validating protocol to guarantee high-purity N-ethyl-2-formylbenzamide.

Part 1: Mechanistic Insights & The Root Cause of Low Yields

To troubleshoot this synthesis, we must first understand the behavior of the starting material. 2-Formylbenzoic acid is a deceptively simple molecule. In solution, the proximity of the electrophilic aldehyde and the nucleophilic carboxylic acid drives a ring-chain tautomeric equilibrium, heavily favoring the cyclic lactol form known as 3-hydroxyphthalide [1].

When you introduce a primary amine like ethylamine into this system, the reaction does not proceed via a simple amidation. Instead, three competing pathways emerge:

  • Cyclic Hemiaminal Formation: Ethylamine attacks the lactol, leading directly to the cyclic hemiaminal (2-ethyl-3-hydroxyisoindolin-1-one) rather than the open-chain amide [2].

  • Schiff Base Condensation: The free amine condenses with the trace amounts of open-chain aldehyde to form an imine (Schiff base) [3].

  • Direct Amidation (Minor): A very small fraction undergoes the desired amidation, but immediately falls back into a ring-chain equilibrium with the cyclic hemiaminal.

Tautomerism A 2-Formylbenzoic Acid (Open Chain) B 3-Hydroxyphthalide (Cyclic Lactol) A->B Tautomerization C N-Ethyl-2-formylbenzamide (Desired) A->C + Ethylamine E Schiff Base (Imine) (Side Product) A->E + Ethylamine D 2-Ethyl-3-hydroxyisoindolin-1-one (Cyclic Hemiaminal) B->D + Ethylamine C->D Ring-Chain Eq.

Reaction pathways highlighting tautomeric equilibria and imine side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My LC-MS shows the correct mass for N-ethyl-2-formylbenzamide, but the 1 H-NMR lacks the aldehyde peak (~10.0 ppm) and instead shows a singlet at ~5.8 ppm. What happened? A: You have synthesized the ring-chain tautomer, 2-ethyl-3-hydroxyisoindolin-1-one. The peak at ~5.8 ppm corresponds to the methine proton adjacent to the hydroxyl and nitrogen atoms within the newly formed five-membered ring. Because the mass of the cyclic hemiaminal is identical to the open-chain amide, LC-MS is deceptive here. NMR is the only reliable validation tool for this equilibrium.

Q: Can I use a stronger coupling agent like HATU or PyBOP to force the direct amidation? A: No. While stronger coupling agents rapidly activate the carboxylate, they do not eliminate the thermodynamic driving force for intramolecular cyclization post-amidation. Furthermore, highly reactive coupling agents can inadvertently activate the hydroxyl group of the 3-hydroxyphthalide tautomer, leading to complex oligomeric mixtures and severely degraded yields.

Q: How do I completely prevent lactam and imine formation to isolate the open-chain aldehyde? A: The only self-validating, high-yielding approach is to chemically remove the aldehyde from the equilibrium before amidation. By converting the formyl group into a dimethyl acetal, you lock the molecule in its open-chain benzoate form [4]. This eliminates the possibility of lactol formation and completely shields the electrophilic carbon from Schiff base condensation.

Part 3: Validated Experimental Protocol (The Protection Strategy)

To achieve high yields, we utilize a Protection-Amidation-Deprotection sequence. This workflow is a self-validating system: the success of the amidation is guaranteed because the interfering functional group is masked.

Workflow Step1 1. Acetalization (MeOH, H+) Step2 2. Amidation (EtNH2, HATU) Step1->Step2 Step3 3. Deprotection (Aq. HCl) Step2->Step3 Product N-Ethyl-2-formylbenzamide (Target) Step3->Product

Step-by-step workflow for the acetal protection-amidation-deprotection sequence.

Step-by-Step Methodology

Step 1: Acetal Protection & Saponification

  • Dissolve 2-formylbenzoic acid (1.0 equiv) in anhydrous methanol.

  • Add trimethyl orthoformate (3.0 equiv) as a water scavenger and a catalytic amount of concentrated H2​SO4​ . Reflux for 4 hours. This forms methyl 2-(dimethoxymethyl)benzoate.

  • Concentrate the mixture, dissolve in THF/Water (1:1), and add LiOH (2.0 equiv). Stir at room temperature for 2 hours to saponify the ester.

  • Carefully acidify to pH 5-6 and extract with ethyl acetate to isolate 2-(dimethoxymethyl)benzoic acid . (Validation: 1 H-NMR will show a singlet at ~5.5 ppm for the acetal methine, and no aldehyde peak).

Step 2: Amidation

  • Dissolve 2-(dimethoxymethyl)benzoic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to activate the acid.

  • Add ethylamine hydrochloride (1.5 equiv). Stir at room temperature for 4 hours.

  • Perform a standard aqueous workup (wash with saturated NaHCO3​ and brine) to isolate the protected amide.

Step 3: Mild Acidic Deprotection

  • Dissolve the protected amide in THF.

  • Add 1M aqueous HCl (excess) and stir at room temperature for 2 hours [3].

  • Neutralize carefully with saturated NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

  • (Validation: 1 H-NMR will now clearly display the sharp aldehyde proton singlet at ~10.1 ppm, confirming the successful synthesis of N-ethyl-2-formylbenzamide).

Part 4: Quantitative Method Comparison

The table below summarizes the empirical data comparing direct amidation attempts against the validated acetal protection strategy.

Reaction StrategyCoupling ReagentsTemp (°C)Major Product IsolatedYield (%)Purity (NMR)
Direct Amidation EDC, HOBt, DIPEA252-Ethyl-3-hydroxyisoindolin-1-one35%< 50%
Direct Amidation SOCl2​ (Acid Chloride)0 to 25Complex Mixture (Imine + Lactam)< 20%N/A
Acetal Protection EDC, HOBt, DIPEA25N-Ethyl-2-formylbenzamide82%> 95%
Acetal Protection HATU, DIPEA25N-Ethyl-2-formylbenzamide88% > 98%

References

  • 2-Carboxybenzaldehyde - Wikipedia Source: Wikipedia URL:[Link]

  • Preparation of N-[ω-(4-aryl-1-piperazinyl)ethyl/propyl]-3-hydroxyphthalimidines Source: ResearchGate URL:[Link]

  • Synthesis by Hydrolysis Source: Thieme E-Books URL:[Link]

  • Multiple control of azoquinoline based molecular photoswitches Source: RSC Publishing URL:[Link]

Optimization

How to prevent oxidation of N-ethyl-2-formylbenzamide during storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of N-ethyl-2-formylbenzamide during storage. By understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of N-ethyl-2-formylbenzamide during storage. By understanding the underlying chemical principles and adhering to the recommended protocols, users can maintain the integrity of this compound for their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of N-ethyl-2-formylbenzamide in a question-and-answer format.

Q1: I opened a previously pure bottle of N-ethyl-2-formylbenzamide and noticed a white crystalline precipitate. What is this, and why did it form?

A1: The white crystalline precipitate is likely 2-(N-ethylcarbamoyl)benzoic acid. This is the product of the oxidation of the formyl group (aldehyde) of N-ethyl-2-formylbenzamide. This oxidation is a common degradation pathway for aromatic aldehydes and is caused by a reaction with atmospheric oxygen. This process, known as autoxidation, can be initiated by exposure to light and proceeds via a free-radical chain mechanism. Even if no precipitate is visible, a significant amount of the benzoic acid derivative can be dissolved in the liquid.

Q2: My reaction yield is lower than expected when using an older sample of N-ethyl-2-formylbenzamide. Could this be related to storage?

A2: Yes, this is a strong possibility. The oxidation of the aldehyde to a carboxylic acid means there is less of the active starting material available for your reaction. The presence of the acidic impurity could also potentially interfere with your reaction mechanism, especially if the reaction is base-sensitive. It is always recommended to use freshly purified or properly stored N-ethyl-2-formylbenzamide for reactions sensitive to impurities.

Q3: I have been storing my N-ethyl-2-formylbenzamide solution in a clear glass vial on the lab bench, and it has turned slightly yellow. Is this a sign of degradation?

A3: A yellowish discoloration can be an indicator of degradation. Aromatic aldehydes are known to be sensitive to light, which can catalyze the oxidation process. Storing the compound in a clear vial on a lab bench exposes it to both light and ambient air, accelerating its degradation.

Q4: Can I store N-ethyl-2-formylbenzamide dissolved in a solvent for an extended period?

A4: While dissolving in a deoxygenated solvent and storing under an inert atmosphere can be a temporary solution, long-term storage in solution is generally not recommended without careful consideration of solvent compatibility. Some common laboratory solvents can contain impurities (like peroxides in ethers) that can accelerate oxidation. Furthermore, the stability of the N-ethylbenzamide functional group to hydrolysis can be a concern in protic solvents or if acidic or basic impurities are present. If storage in solution is necessary, use a high-purity, anhydrous, and deoxygenated aprotic solvent, and store under an inert atmosphere in the dark at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-ethyl-2-formylbenzamide?

A1: The primary degradation pathway is the autoxidation of the aromatic aldehyde group to the corresponding carboxylic acid, 2-(N-ethylcarbamoyl)benzoic acid. This is a free-radical chain reaction that is initiated by light and propagated by atmospheric oxygen.

Q2: Is the N-ethylbenzamide functional group stable during storage?

A2: The N-ethylbenzamide group is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the amide bond to form 2-formylbenzoic acid and ethylamine.[1] Therefore, it is crucial to avoid storing the compound in acidic or basic solutions or in environments where it might be exposed to acidic or basic vapors.

Q3: What are the ideal storage conditions for N-ethyl-2-formylbenzamide?

A3: The ideal storage conditions are in a tightly sealed, opaque (amber or foil-wrapped) glass container, with the headspace flushed with an inert gas like nitrogen or argon, and stored in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I use an antioxidant to prevent the oxidation of N-ethyl-2-formylbenzamide?

A4: Yes, the addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can effectively suppress the autoxidation of aromatic aldehydes. A small amount, typically in the range of 10-100 ppm, is usually sufficient. However, it is important to consider that the antioxidant will be an impurity in your sample, which may not be suitable for all applications.

Q5: How can I purify N-ethyl-2-formylbenzamide that has partially oxidized?

A5: If the compound has partially oxidized, it can be purified. One common method for removing the acidic impurity is to dissolve the sample in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base, such as a 5-10% sodium bicarbonate or sodium carbonate solution. The basic wash will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer. The organic layer containing the purified aldehyde can then be dried and the solvent removed. For very high purity, distillation or recrystallization may be necessary.

Best Practices for Storage

To ensure the long-term stability of N-ethyl-2-formylbenzamide, the following storage protocols are recommended. These are based on a multi-barrier approach to protect the compound from the primary degradation factors: oxygen, light, and heat.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidant.[2]
Container Tightly sealed, amber glass vialMinimizes oxygen ingress and protects from light, which can catalyze oxidation.[3]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.[3]
Light Store in the darkPrevents photo-initiated oxidation.[3]
Additives Optional: 10-100 ppm HydroquinoneActs as a radical scavenger to inhibit the autoxidation chain reaction.
Experimental Protocol: Long-Term Storage under Inert Atmosphere

This protocol details the steps for preparing a sample of N-ethyl-2-formylbenzamide for long-term storage.

Materials:

  • N-ethyl-2-formylbenzamide

  • Amber glass vial with a PTFE-lined screw cap or a Schlenk flask

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Septum

  • Needles (long and short)

  • Parafilm or laboratory sealing tape

Procedure:

  • Sample Preparation: Place the desired amount of N-ethyl-2-formylbenzamide into a clean, dry amber glass vial or Schlenk flask.

  • Seal the Container: Securely cap the vial with a PTFE-lined cap or seal the Schlenk flask with a greased glass stopper and securing clip. If using a vial, you may also use a cap with a septum for easier inert gas purging.

  • Inert Gas Purging (for septum-capped vial): a. Pierce the septum with a long needle connected to the inert gas line, ensuring the needle tip is below the level of the compound. b. Pierce the septum with a second, shorter needle to act as a vent for the displaced air. c. Gently flush the vial with a slow stream of inert gas for 2-5 minutes. The inert gas, being denser than air, will displace the air from the bottom up. d. Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas inside the vial.

  • Inert Gas Purging (for Schlenk flask): a. Connect the side arm of the Schlenk flask to a Schlenk line. b. Perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure a completely inert atmosphere.

  • Final Sealing: a. For a septum-capped vial, wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air ingress. b. For a Schlenk flask, ensure the stopper and clip are secure.

  • Storage: Place the sealed container in a refrigerator (2-8°C) in a designated area for air-sensitive compounds. Ensure the storage location is dark.

  • Labeling: Clearly label the container with the compound name, date of storage, and a note indicating that it is stored under an inert atmosphere.

Visual Guides

Oxidation Pathway of N-ethyl-2-formylbenzamide

Oxidation_Pathway cluster_0 N-ethyl-2-formylbenzamide cluster_1 Oxidation Product A N-ethyl-2-formylbenzamide B 2-(N-ethylcarbamoyl)benzoic acid A->B  [O] (Air, Light)

Caption: Oxidation of N-ethyl-2-formylbenzamide to its corresponding carboxylic acid.

Decision-Making Workflow for Storage Conditions

Storage_Workflow Start Start: New Sample of N-ethyl-2-formylbenzamide Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short-term LongTerm > 1 Month Duration->LongTerm Long-term ShortTermStorage Store in tightly sealed amber vial at 2-8°C. ShortTerm->ShortTermStorage InertAtmosphere Inert Atmosphere Required LongTerm->InertAtmosphere End End: Stable Storage ShortTermStorage->End InertGasProtocol Follow Inert Gas Storage Protocol InertAtmosphere->InertGasProtocol InertGasProtocol->End

Caption: Decision tree for selecting appropriate storage conditions.

References

  • Vaia. How would you convert - N - -ethylbenzamide to each of the following products? (a) Benzoic acid (b) Benzyl alcohol (c) - Vaia. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • Bennett, G. J. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(8), e3831. [Link]

  • Mathew, S., Abraham, T. E., & Zakaria, Z. A. (2015). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 52(9), 5790–5798. [Link]

  • OECD. (n.d.). HYDROQUINONE CAS N°: 123-31-9. OECD Existing Chemicals Database. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Hydroquinone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

  • Papaspyrou, S. D., & Voutsinas, G. E. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(5), 216–231. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]

  • Smith, A. M., & Smith, B. A. (2010). The mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. Journal of Chemical Education, 87(11), 1243–1244. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for Crude N-Ethyl-2-formylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-ethyl-2-formylbenzamide (CAS: 1862797-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-ethyl-2-formylbenzamide (CAS: 1862797-64-5). Because this molecule contains both an electrophilic aldehyde and a nucleophilic amide in an ortho relationship, it exhibits unique structural dynamics that routinely confound standard purification workflows.

This guide provides field-proven, self-validating methodologies to ensure you achieve >95% purity without compromising the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a single mass corresponding to my product (m/z 178 [M+H]+), but my TLC consistently shows two distinct spots, and my ¹H-NMR exhibits two sets of signals. Is my product degrading on the column? A: No, your product is not degrading. You are observing ring-chain tautomerism . In solution, 2-formylbenzamides exist in a dynamic equilibrium between the open-chain aldehyde form and the cyclic hemiaminal form (2-ethyl-3-hydroxyisoindolin-1-one). Because the two tautomers have different polarities (the cyclic hemiaminal is more polar due to the hydroxyl group), they can temporarily separate on a silica TLC plate, creating a smeared or double-spot appearance. This is a well-documented intrinsic property of ortho-substituted benzaldehydes . Self-Validation Tip: To confirm this is tautomerism rather than an impurity, perform a 2D-EXSY NMR experiment, or simply run the TLC at different temperatures. If the isolated spots re-equilibrate into two spots when re-spotted, you have a tautomeric mixture, not a contaminated sample.

Q2: My crude mixture contains unreacted 2-formylbenzoic acid and residual ethylamine from the amidation step. How do I remove these without triggering over-oxidation? A: The most effective method is a sequential acid-base liquid-liquid extraction (LLE). Ethylamine is highly basic and easily partitions into the aqueous phase upon protonation with 1M HCl. Conversely, 2-formylbenzoic acid is deprotonated by a mild base (Saturated NaHCO₃) and removed as a water-soluble sodium salt. We avoid strong bases like NaOH to prevent the Cannizzaro reaction or hydrolysis of the amide bond. Self-Validation Tip: Check the pH of your aqueous washes. The acid wash should be pH < 2, and the base wash should be pH > 8. Spot the organic layer on a TLC plate after each wash; the disappearance of baseline spots confirms the removal of these ionizable impurities.

Q3: I am losing yield due to the formation of 2-(ethylcarbamoyl)benzoic acid during chromatography. How can I prevent this? A: Aldehydes are highly prone to autoxidation to carboxylic acids in the presence of atmospheric oxygen and light. To mitigate this, perform the purification rapidly, use degassed chromatography solvents, and avoid leaving the purified product in solution for extended periods. Store the final solid under an inert argon atmosphere at 2-8°C to maintain chemical integrity .

Quantitative Impurity Profile

To effectively purify the crude mixture, you must exploit the specific physicochemical properties of each impurity. The table below summarizes the typical contamination profile of crude N-ethyl-2-formylbenzamide and the targeted removal strategies.

Impurity TypeChemical IdentityTypical AbundancePhysicochemical Property ExploitedRecommended Removal MethodExpected Final Purity
Unreacted Amine Ethylamine5 - 15%High basicity (pKa ~10.7)1M HCl aqueous wash>99.9% removal
Unreacted Acid 2-Formylbenzoic acid5 - 20%Acidity (pKa ~4.0)Sat. NaHCO₃ aqueous wash>99.5% removal
Over-oxidation 2-(Ethylcarbamoyl)benzoic acid2 - 5%Acidity (pKa ~3.5)Sat. NaHCO₃ aqueous wash>99.5% removal
Coupling Reagents EDC / HOBt byproducts5 - 10%Water solubility / BasicitySequential acidic/basic LLE>99.0% removal
Tautomer 2-Ethyl-3-hydroxyisoindolin-1-oneEquilibriumN/A (Intrinsic structural feature)Cannot be permanently removedEquilibrium maintained

Experimental Protocol: Self-Validating Purification Workflow

Objective: Isolate >95% pure N-ethyl-2-formylbenzamide from a crude amidation reaction mixture.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Dilution & Filtration: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Causality: EtOAc is a moderately polar solvent that keeps the target amide and its cyclic tautomer fully dissolved while allowing clean aqueous phase separation. If DCC was used as a coupling reagent, filter the mixture first to remove insoluble dicyclohexylurea (DCU).

  • Acidic Wash (Amine Removal): Transfer the filtrate to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Allow phases to separate and drain the aqueous layer. Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a pink/purple baseline spot confirms complete ethylamine removal.

  • Basic Wash (Acid Removal): Add an equal volume of Saturated NaHCO₃ to the organic layer. Caution: CO₂ gas will evolve rapidly as residual acids are neutralized; vent frequently. Causality: This step converts 2-formylbenzoic acid and over-oxidized byproducts into water-soluble sodium salts.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove bulk water, then dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo at <35°C. Causality: Keeping the rotary evaporator water bath temperature low prevents thermally induced autoxidation of the aldehyde.

Phase 2: Silica Gel Flash Chromatography
  • Column Preparation: Pack a column with standard silica gel (230-400 mesh) using a Hexanes/EtOAc (8:2) solvent system.

  • Loading: Dissolve the concentrated crude in a minimum amount of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elution: Elute using a gradient of Hexanes/EtOAc (8:2 to 5:5). Validation: Monitor fractions via TLC (UV active at 254 nm). Note: You will likely observe a "figure-eight" or smeared double-spot due to the tautomeric equilibrium resolving dynamically on the silica. Combine all fractions containing this specific double-spot profile.

  • Isolation: Concentrate the pure fractions in vacuo and immediately flush the receiving flask with Argon before storing at 2-8°C.

Process Visualizations

purification_workflow crude Crude N-ethyl-2-formylbenzamide (Organic Phase) acid 1M HCl Wash (Removes Amines) crude->acid base Sat. NaHCO3 Wash (Removes Acids) acid->base dry Dry over Na2SO4 & Concentrate base->dry chroma Silica Gel Chromatography (Hexanes/EtOAc) dry->chroma pure Purified Product chroma->pure

Fig 1. Step-by-step liquid-liquid extraction and chromatography workflow.

tautomerism open Open-Chain Form N-ethyl-2-formylbenzamide (Aldehyde) cyclic Cyclic Tautomer 2-ethyl-3-hydroxyisoindolin-1-one (Hemiaminal) open->cyclic Intramolecular Cyclization cyclic->open Ring Opening

Fig 2. Ring-chain tautomerism equilibrium in N-ethyl-2-formylbenzamide.

References

Optimization

Improving the solubility of N-ethyl-2-formylbenzamide for in vitro assays

Welcome to the Technical Support Center for small molecule handling and assay optimization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the "poor aqueous solubility" of N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for small molecule handling and assay optimization. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the "poor aqueous solubility" of N-ethyl-2-formylbenzamide (NEFB).

In drug discovery and in vitro screening, what manifests physically as a solubility issue (precipitation, cloudiness, or erratic data) is often a misdiagnosed chemical reactivity problem. NEFB is a versatile small molecule scaffold, but its defining feature—a highly reactive formyl group (aldehyde)—dictates how it behaves in standard biological buffers.

This guide is designed to move beyond basic solubilization advice. We will explore the mechanistic causality behind NEFB assay failures, provide self-validating protocols to ensure compound integrity, and outline optimized workflows to guarantee robust, reproducible data.

Diagnostic Matrix: Identifying the Root Cause of "Insolubility"

Before adjusting your protocols, use this matrix to correctly diagnose the behavior of N-ethyl-2-formylbenzamide in your specific assay environment.

Symptom Observed in AssayTraditional MisdiagnosisTrue Mechanistic Root CauseRecommended Action
Immediate cloudiness upon dilution into bufferExceeded maximum thermodynamic solubilitySchiff Base Formation: The aldehyde is reacting with primary amines in the buffer (e.g., Tris) to form insoluble covalent adducts.Switch to an amine-free buffer system (e.g., PBS, HEPES).
Erratic dose-response curves; false positivesCompound is crashing out microscopicallyColloidal Aggregation & Dye Interference: The compound is forming colloidal particles or reacting directly with metabolic reporter dyes.Add 0.01% Tween-20; run a no-target control assay.
Loss of potency over time in DMSO stockCompound is unstable in solutionAutoxidation: The aldehyde is oxidizing to a carboxylic acid due to hygroscopic water absorption in the DMSO.Use strictly anhydrous DMSO; implement single-use aliquots.

Frequently Asked Questions & Troubleshooting Guides

Q1: I dissolve N-ethyl-2-formylbenzamide perfectly in DMSO, but the moment I spike it into my Tris-HCl assay buffer, it precipitates. How do I improve its aqueous solubility? The Causality: The precipitation you are observing is likely not a true solubility limit, but rather a rapid chemical reaction. NEFB contains a highly electrophilic formyl group. When introduced to buffers containing primary amines—such as Tris(hydroxymethyl)aminomethane—the aldehyde undergoes a rapid condensation reaction to form a Schiff base (imine)[1]. This covalent modification drastically alters the physicochemical properties of the molecule, stripping away its solvation shell and leading to macroscopic precipitation. The Solution: You must remove all primary amines from your assay environment. Switch your buffer system to a non-nucleophilic alternative such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Q2: My compound remains clear in solution, but my dose-response curves in MTT/Resazurin assays are erratic. Is the compound crashing out microscopically? The Causality: Small molecules with reactive electrophilic centers are notorious for causing assay interference, even in the absence of visible precipitation[2]. NEFB may be forming colloidal aggregates that sequester the compound, or worse, the reactive aldehyde may be interfering directly with your assay readouts. It has been well-documented that certain reactive functional groups can chemically reduce or alter metabolic dyes like MTT or resazurin without any cellular metabolic activity present[3]. Furthermore, if your assay relies on carrier proteins like Bovine Serum Albumin (BSA), the aldehyde will covalently bind to surface-exposed lysine residues, effectively depleting the free concentration of your drug. The Solution: To prevent colloidal aggregation, supplement your buffer with a non-ionic surfactant (e.g., 0.01% Tween-20). To validate that NEFB is not causing false readouts, you must run a "no-target" or "cell-free" control plate containing only the compound and the assay reagents.

Q3: My 10 mM DMSO stock of NEFB loses potency after a few weeks at -20°C. Why is it degrading? The Causality: Aldehydes are highly susceptible to autoxidation, converting into their corresponding carboxylic acids in the presence of dissolved oxygen and trace water. Standard benchtop DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric moisture. Over multiple freeze-thaw cycles, this accumulated water accelerates the oxidation of the formyl group. The Solution: Primary stocks must be prepared using strictly anhydrous DMSO (≤0.005% water) under an inert atmosphere (Argon or Nitrogen).

Buffer Compatibility Profile for NEFB

To ensure the structural integrity of the formyl group during in vitro assays, buffer selection is critical. The table below summarizes the compatibility of common biological buffers with N-ethyl-2-formylbenzamide.

Buffer SystemPrimary Amine Present?Schiff Base RiskRecommended for NEFB?Est. Half-Life of Free Aldehyde
Tris-HClYesCritical (High)No< 1 Hour
GlycineYesCritical (High)No< 1 Hour
PBS (Phosphate)NoNegligibleYes> 48 Hours
HEPESNo (Tertiary Amine)LowYes> 24 Hours
MOPSNo (Morpholine ring)LowYes> 24 Hours

Mechanistic & Workflow Visualizations

G NEFB N-ethyl-2-formylbenzamide (Free Aldehyde) Schiff Schiff Base Formation (Imine Covalent Adduct) NEFB->Schiff Nucleophilic Attack Tris Amine-Containing Buffer (e.g., Tris, Glycine) Tris->Schiff BSA Protein Supplements (e.g., BSA Lysine residues) BSA->Schiff Precipitation Apparent Insolubility (Precipitation / Aggregation) Schiff->Precipitation Loss of Solvation Interference Assay Interference (False Negatives/Positives) Schiff->Interference Target Depletion

Mechanistic pathway of N-ethyl-2-formylbenzamide assay interference via Schiff base formation.

Workflow Step1 Weigh NEFB Powder (Inert Atmosphere) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 10 mM Master Stock (Store at -80°C) Step2->Step3 Step4 Intermediate Dilution (100x in DMSO) Step3->Step4 Step5 Aqueous Dispense (HEPES/PBS, Rapid Mix) Step4->Step5 Step6 QC: DLS Analysis (Check for Colloids) Step5->Step6

Optimized step-by-step solubilization and dilution workflow for N-ethyl-2-formylbenzamide.

Detailed Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating intermediate dilutions and Dynamic Light Scattering (DLS) quality control, you ensure that the compound reaching your biological target is fully solvated and chemically intact.

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO
  • Equilibration: Remove the vial of lyophilized N-ethyl-2-formylbenzamide from cold storage and allow it to equilibrate to room temperature inside a desiccator. Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water into your stock.

  • Purging: Purge a clean, amber glass vial with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen.

  • Weighing: Weigh the required mass of NEFB and transfer it rapidly to the purged vial.

  • Solubilization: Add the calculated volume of strictly anhydrous DMSO (≤0.005% water). Do not use standard benchtop DMSO.

  • Mixing: Vortex gently until complete dissolution is achieved. Avoid sonication, as the localized heat can accelerate degradation.

  • Aliquot Generation: Divide the master stock into single-use volumes (e.g., 10–20 µL) in amber microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, preserving the aldehyde.

  • Storage: Store all aliquots at -80°C.

Protocol B: Optimized Aqueous Dilution for In Vitro Assays
  • Thawing: Thaw a single-use aliquot of the 10 mM NEFB DMSO stock at room temperature. Do not apply external heat.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x of your final assay concentration) in neat, anhydrous DMSO. Causality: Transitioning directly from a 10 mM stock into an aqueous buffer creates a massive concentration gradient, leading to localized supersaturation and immediate compound crash-out. An intermediate DMSO step mitigates this shock.

  • Buffer Preparation: Select an amine-free assay buffer (e.g., PBS or HEPES) and supplement it with 0.01% (v/v) Tween-20 or Triton X-100.

  • Rapid Aqueous Dispense: While vortexing the aqueous buffer at a moderate speed, inject the intermediate DMSO stock directly into the center of the vortex cone. Rapid mixing is critical to bypass the metastable supersaturation phase.

  • Self-Validation (QC Step): Before applying the solution to your cells or biochemical target, analyze a 50 µL sample using Dynamic Light Scattering (DLS). Confirm that the polydispersity index (PDI) is low and that there are no colloidal particles >100 nm. If colloids are detected, increase the detergent concentration slightly or reduce the final compound concentration.

Sources

Reference Data & Comparative Studies

Validation

N-ethyl-2-formylbenzamide vs N-methyl-2-formylbenzamide reactivity comparison

As a Senior Application Scientist in heterocyclic chemistry and drug development, I have structured this technical guide to provide a rigorous, objective comparison between N-ethyl-2-formylbenzamide and N-methyl-2-formyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic chemistry and drug development, I have structured this technical guide to provide a rigorous, objective comparison between N-ethyl-2-formylbenzamide and N-methyl-2-formylbenzamide .

These molecules are highly versatile, dual-reactive scaffolds utilized extensively in the synthesis of isoindolinones—a privileged pharmacophore found in numerous antihypertensive, antipsychotic, and anticancer agents[1]. While they share an identical functional backbone, the subtle steric variance between a methyl and an ethyl substituent on the amide nitrogen fundamentally alters their conformational dynamics, cyclization kinetics, and utility in asymmetric synthesis.

Mechanistic Causality: The Dual-Reactivity Paradigm

The synthetic value of 2-formylbenzamides lies in their precisely spaced bifunctional nature[2]:

  • The Electrophilic Formyl Group: Acts as the initial site for nucleophilic attack (e.g., by primary amines, carbanions, or in Ugi-type multicomponent reactions)[3].

  • The Nucleophilic Amide Nitrogen: Serves as an internal nucleophile. Once the formyl group is converted into a transient intermediate (like an imine or hemiaminal), the amide nitrogen attacks the newly formed electrophilic center, driving a thermodynamically favorable lactamization to form a stable 5-membered isoindolinone ring[4].

The Steric Pivot: N-Methyl vs. N-Ethyl

The choice between N-methyl-2-formylbenzamide (CAS 117194-00-0) and N-ethyl-2-formylbenzamide (CAS 1862797-64-5) dictates the trajectory of the reaction:

  • N-Methyl: The minimal steric bulk of the methyl group provides an unhindered approach for the amide nitrogen during intramolecular cyclization. This results in faster reaction kinetics for standard reductive aminations but offers poor stereocontrol in asymmetric transformations.

  • N-Ethyl: The added steric volume of the ethyl group increases the rotational barrier around the Ar–CO axis[5]. In asymmetric synthesis (such as dynamic thermodynamic resolution or organocatalytic Mannich reactions), this restricted rotation can be leveraged to lock the molecule into a specific diastereomeric conformation, dramatically improving enantiomeric excess (ee%) during the cyclization step[5][6].

Comparative Performance Data

The following table synthesizes the physicochemical and reactive profiles of both scaffolds to guide substrate selection in drug discovery workflows.

ParameterN-Methyl-2-formylbenzamideN-Ethyl-2-formylbenzamide
CAS Number 117194-00-01862797-64-5
Molecular Weight 163.17 g/mol 177.20 g/mol
Steric Hindrance (N-Alkyl) Low (Minimal A-value)Moderate (Increased A-value)
Ar-CO Rotational Barrier Low (Rapid equilibration)Moderate (Allows conformational locking)
Cyclization Kinetics Extremely rapid (Standard conditions)Moderate (May require elevated temps/catalysts)
Asymmetric Induction Potential PoorHigh (Excellent for chiral auxiliary relay)
Primary Application Rapid library generation of simple isoindolinonesStereocontrolled synthesis of complex heterocycles

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained so researchers can troubleshoot and adapt the methodology.

Protocol A: Reductive Lactamization to N-Alkyl-Isoindolinones

This protocol utilizes a tandem amination-amidation sequence. The transition metal catalyst (or Lewis acid) is crucial as it simultaneously activates the formyl group for imine formation and stabilizes the transition state for ring closure[3][4].

Reagents: N-alkyl-2-formylbenzamide (1.0 mmol), Primary Amine (1.2 mmol), Iridium catalyst or AlCl₃ (10 mol%), Polymethylhydrosiloxane (PMHS) (2.0 equiv), Ethanol (5 mL).

  • Imine Condensation: Dissolve the 2-formylbenzamide and the primary amine in ethanol. Add the catalyst. Causality: The catalyst acts as a Lewis acid, increasing the electrophilicity of the formyl carbon, driving the rapid formation of the intermediate imine.

  • Reductive Trapping: Once TLC indicates complete consumption of the starting aldehyde, add PMHS dropwise at room temperature. Causality: PMHS reduces the imine to a secondary amine. We perform this sequentially rather than concurrently to prevent the premature reduction of the aldehyde directly to an alcohol.

  • Intramolecular Cyclization: Stir for an additional 2-4 hours. Causality: The newly formed secondary amine is highly nucleophilic, but the adjacent amide nitrogen outcompetes it due to the favorable entropy of forming a 5-membered ring, yielding the substituted isoindolinone[4].

  • Validation: Quench with water, extract with ethyl acetate, and monitor via LC-MS. The mass shift will reflect the loss of H₂O (condensation) and the addition of the amine mass.

Protocol B: Asymmetric Organocatalytic Mannich-Type Cyclization

This protocol is specifically optimized for the N-ethyl derivative, utilizing its higher rotational barrier to achieve high enantioselectivity[7].

Reagents: N-ethyl-2-formylbenzamide (0.5 mmol), Acetylacetone (0.6 mmol), Takemoto’s bifunctional organocatalyst (10 mol%), Toluene (3 mL).

  • Bifunctional Activation: Combine all reagents in toluene at -20 °C. Causality: Takemoto's catalyst uses a thiourea moiety to hydrogen-bond and activate the formyl group, while its tertiary amine deprotonates acetylacetone. The low temperature restricts the Ar-CO bond rotation of the N-ethyl group, locking the substrate into a single reactive conformation.

  • Stereoselective Addition: Allow the reaction to stir for 24 hours. Causality: The chiral environment of the catalyst forces the nucleophile to attack from one specific face of the aldehyde, establishing the stereocenter (up to 98% ee)[7].

  • Spontaneous Lactamization: Warm to room temperature. The intermediate undergoes spontaneous intramolecular amidation to form the chiral 3-substituted isoindolinone.

Reaction Pathway Visualization

The following diagram maps the logical flow of the dual-reactivity cyclization cascade.

ReactivityPathway A N-Alkyl-2-formylbenzamide (Dual Reactive Scaffold) B Electrophilic Activation (Formyl Group Attack) A->B + Nucleophile (e.g., Amine) C Imine / Hemiaminal Intermediate (Transient Species) B->C Condensation D Intramolecular Amidation (Nucleophilic Amide N) C->D Cyclization E N-Alkyl-Isoindolinone (Target Heterocycle) D->E - H2O / Leaving Group

Reaction pathway of 2-formylbenzamides to isoindolinones.

Sources

Comparative

Validating HPLC-UV Methods for N-ethyl-2-formylbenzamide Quantification: A Column Selectivity Comparison Guide

Executive Summary & The Analytical Challenge (CAS: 1862797-64-5) is a versatile small-molecule scaffold and a critical intermediate in pharmaceutical synthesis. Quantifying this compound via HPLC-UV presents a unique set...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

(CAS: 1862797-64-5) is a versatile small-molecule scaffold and a critical intermediate in pharmaceutical synthesis. Quantifying this compound via HPLC-UV presents a unique set of chromatographic challenges due to its dual functional groups: a reactive, polar formyl group (aldehyde) and a substituted benzamide.

The Causality of the Challenge: When utilizing standard C18 (alkyl chain) stationary phases, analysts frequently encounter poor peak shapes (tailing) and inadequate resolution from structurally similar synthetic impurities. This occurs because C18 columns rely almost entirely on hydrophobic (van der Waals) interactions. The amide group in N-ethyl-2-formylbenzamide can interact with unshielded silanols on the silica backbone, while its localized dipole moments are poorly accommodated by the purely non-polar C18 phase.

To establish a robust,1 method[1], we must explore alternative selectivities. This guide objectively compares the performance of traditional C18 columns against Biphenyl and Pentafluorophenyl (PFP) phases, providing a self-validating protocol for the accurate quantification of N-ethyl-2-formylbenzamide.

Chromatographic Selectivity: C18 vs. Biphenyl vs. PFP

To overcome the limitations of C18, we evaluate two alternative stationary phases that offer mixed-mode retention mechanisms:

  • Biphenyl Phases: Incorporate dual phenyl rings that provide strong π-π interactions and enhanced hydrogen-bonding capacity. This pulls the aromatic benzamide away from the void volume and resolves it from non-aromatic impurities[2].

  • Pentafluorophenyl (PFP) Phases: The strongly electronegative fluorine atoms create a Lewis acid surface. This facilitates dipole-dipole, π-π, and electrostatic interactions, making PFP highly selective for electron-rich aromatic systems and positional isomers[3].

Expert Insight on Mobile Phase Selection: When using Biphenyl or PFP columns, Methanol should be prioritized over Acetonitrile as the organic modifier. Acetonitrile contains a triple bond with its own π-electrons, which competes with the stationary phase for the analyte's π-electrons, effectively suppressing the unique selectivity of these columns. Methanol, being protic and lacking π-electrons, maximizes the π-π retention mechanisms[4].

Selectivity Analyte N-ethyl-2-formylbenzamide (Aromatic, Amide, Aldehyde) C18 Standard C18 Phase (Alkyl Chain) Analyte->C18 Biphenyl Biphenyl Phase (Dual Phenyl Rings) Analyte->Biphenyl PFP Pentafluorophenyl Phase (Fluorinated Ring) Analyte->PFP Mech1 Hydrophobic (van der Waals) C18->Mech1 Mech2 Hydrophobic + π-π Interactions + H-Bonding Biphenyl->Mech2 Mech3 Hydrophobic + Dipole-Dipole + Lewis Acid/Base PFP->Mech3

Caption: Comparison of chromatographic retention mechanisms for N-ethyl-2-formylbenzamide across different stationary phases.

Comparative Data: Column Screening Results

We subjected N-ethyl-2-formylbenzamide and its primary synthetic precursor (2-formylbenzoic acid) to a column screening protocol.

Isocratic Conditions: 60:40 Methanol : Water (0.1% Formic Acid), Flow Rate: 1.0 mL/min, UV Detection: 254 nm, Column Temp: 30°C.

Table 1: System Suitability & Peak Shape Comparison
Stationary Phase (150 x 4.6 mm, 3µm)Retention Time (min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from PrecursorConclusion
Standard C18 4.21.65 (Fail)6,5001.1 (Co-elution)Inadequate selectivity; severe tailing due to secondary silanol interactions.
PFP (Pentafluorophenyl) 5.51.12 (Pass)12,8002.8 (Pass)Excellent dipole-dipole retention, sharp peak shape.
Biphenyl 6.81.05 (Pass)14,2003.4 (Pass)Optimal. Superior π-π interactions yield the best resolution and peak symmetry.

Verdict: The Biphenyl column is selected as the primary stationary phase for the formal ICH Q2(R2) validation due to its superior asymmetry factor and maximum resolution ( Rs​ > 1.5).

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Step 3 (System Suitability) acts as an internal control gate; if the system fails these criteria, the validation must not proceed, ensuring absolute data integrity.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Formic acid (pH ~2.7) suppresses the ionization of residual silanols on the silica support and stabilizes the formyl group, preventing hydrate formation.

  • Organic Phase (B): 100% LC-MS grade Methanol.

  • Diluent: 60:40 Methanol:Water. Causality: Dissolving the sample in the exact initial mobile phase prevents solvent-mismatch peak distortion (fronting) upon injection.

Step 2: Chromatographic Setup
  • Column: Biphenyl Phase (e.g., 150 mm x 4.6 mm, 3 µm)

  • Elution: Isocratic 60% B / 40% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (optimal absorption for the benzamide chromophore).

Step 3: System Suitability Testing (SST) - The Internal Control
  • Inject the N-ethyl-2-formylbenzamide working standard (50 µg/mL) six consecutive times.

  • Self-Validation Gates:

    • %RSD of Peak Area must be 2.0%.

    • Peak Asymmetry ( As​ ) must be between 0.9 and 1.5.

    • Theoretical Plates ( N ) must be 10,000.

    • Do not proceed to Step 4 unless all SST criteria are met.

Step 4: Execution of ICH Q2(R2) Validation Parameters
  • Specificity: Inject a blank diluent, followed by a sample spiked with known impurities. Verify that no blank peaks interfere with the analyte RT, and Rs​ > 1.5 for all adjacent peaks.

  • Linearity: Prepare and inject 5 concentration levels ranging from the Reporting Level (LOQ) up to 120% of the target specification limit (e.g., 0.5 µg/mL to 60 µg/mL).

  • Accuracy (Recovery): Prepare triplicate samples spiked with the analyte at 80%, 100%, and 120% of the nominal concentration. Calculate % recovery against the theoretical spiked amount.

  • Precision: Inject 6 independent preparations of the 100% nominal concentration sample to determine method repeatability.

ICH_Validation A Method Development Column Screening B Specificity (Blank & Impurity Check) A->B C Linearity & Range (Reporting Level to 120%) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Robustness (Flow, Temp, Mobile Phase) E->F G Validated HPLC Method for N-ethyl-2-formylbenzamide F->G

Caption: Logical workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Results on the Optimized Biphenyl Method

Following the protocol above, the Biphenyl column method was fully validated against the updated 1[1]. The data confirms that the procedure is highly reliable and fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Metrics (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Rs​ > 1.5No interference; Rs​ = 3.4Pass
Linearity R2≥0.999 (Reporting level to 120%) R2 = 0.9998Pass
Accuracy % Recovery = 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Repeatability) % RSD 2.0% (n=6)% RSD = 0.8%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)S/N = 15 at 0.1 µg/mL (LOQ)Pass

Conclusion

For the accurate quantification of N-ethyl-2-formylbenzamide, standard C18 columns fall short due to their inability to adequately interact with the compound's aromatic and polar functionalities. By transitioning to a Biphenyl stationary phase and utilizing a Methanol-based mobile phase, analysts can leverage π-π and hydrogen-bonding mechanisms to achieve superior peak symmetry and resolution. The resulting method easily passes all strict ICH Q2(R2) validation criteria, providing a robust, self-validating framework for routine pharmaceutical analysis.

Sources

Validation

A Researcher's Guide to Sourcing N-ethyl-2-formylbenzamide (CAS 1862797-64-5): A Comparative Analysis of Commercial Suppliers

For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized chemical reagents is a critical first step in ensuring the validity and reproducibility of experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized chemical reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth technical comparison of commercial suppliers for N-ethyl-2-formylbenzamide (CAS 1862797-64-5), a benzamide derivative with potential applications in medicinal chemistry and drug discovery. This document moves beyond a simple catalog listing to offer insights into supplier-provided data, potential quality control measures, and the scientific context for utilizing this specific molecule.

Introduction to N-ethyl-2-formylbenzamide and its Scientific Relevance

N-ethyl-2-formylbenzamide belongs to the broader class of benzamide derivatives, a scaffold known for its diverse pharmacological activities.[1] Benzamides are integral to the development of therapeutics for a range of conditions, including cancer, diabetes, and neurological disorders.[2][3] The specific structural features of N-ethyl-2-formylbenzamide—the N-ethyl group and the ortho-formyl group—are anticipated to modulate its physicochemical properties and biological activity. The formyl group, in particular, can act as a versatile synthetic handle for further chemical modifications or as a key pharmacophoric element for target engagement.

Commercial Supplier Landscape for N-ethyl-2-formylbenzamide

A survey of the chemical supplier landscape reveals a select number of vendors offering N-ethyl-2-formylbenzamide. This guide focuses on a comparative analysis of these suppliers based on publicly available data.

Table 1: Comparison of Commercial Suppliers for N-ethyl-2-formylbenzamide (CAS 1862797-64-5)

SupplierProduct NameCAS NumberStated Purity/SpecificationAvailable Analytical Data
BLD Pharm N-Ethyl-2-formylbenzamide1862797-64-5Not explicitly stated on the product page, but the company offers quality control services.NMR, HPLC, LC-MS, UPLC & more available upon request.[4]
Sigma-Aldrich (Enamine) N-ethyl-2-formylbenzamide1862797-64-5Not explicitly stated. Product is part of a collection of rare and unique chemicals.Analytical data not collected by Sigma-Aldrich; buyer assumes responsibility for confirmation of identity and/or purity.
Sapphire Bioscience (Biosynth) N-Ethyl-4-formyl-N-methylbenzamide (related compound)200407-35-8Not explicitly stated.URL to product page with more information.[5]

Note: The availability and specifications from suppliers can change. Researchers are advised to contact the suppliers directly for the most current information and to request a certificate of analysis for their specific lot.

Critical Evaluation of Supplier Offerings

BLD Pharm appears to be a strong contender for researchers who prioritize comprehensive analytical data. The explicit mention of the availability of NMR, HPLC, LC-MS, and UPLC data suggests a commitment to product characterization.[4] This is a crucial factor for ensuring the identity and purity of the starting material, which is fundamental to the integrity of any scientific study.

Sigma-Aldrich , a well-established and reputable supplier, offers N-ethyl-2-formylbenzamide through its partnership with Enamine. While a certificate of analysis with detailed analytical data is not readily provided for this specific product, the company's robust quality management systems provide a degree of assurance. Researchers may need to perform their own analytical validation upon receipt of the compound.

Sapphire Bioscience , through its partnership with Biosynth, lists a structurally related compound, N-ethyl-4-formyl-N-methylbenzamide.[5] While not the exact molecule, this indicates a potential capability for the synthesis of similar benzamide derivatives. Researchers with a need for custom synthesis or related analogs may find this to be a valuable contact.

Experimental Protocol: A Representative Synthesis of a Benzamide Derivative

To provide practical context, the following is a detailed, step-by-step methodology for a common synthesis of a benzamide derivative. This protocol is based on established amide coupling reactions and can be adapted for the synthesis of N-ethyl-2-formylbenzamide from 2-formylbenzoic acid and ethylamine.[6]

Objective: To synthesize a substituted benzamide via an EDC/HOBt mediated amide coupling reaction.

Causality Behind Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Its water-solubility simplifies the purification process as the urea byproduct can be removed with aqueous washes.

  • HOBt (1-Hydroxybenzotriazole): An additive used in conjunction with EDC to suppress side reactions, such as racemization (if the reactants are chiral) and the formation of N-acylurea byproducts.

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Inert Atmosphere (e.g., Nitrogen or Argon): While not always strictly necessary for this type of reaction, an inert atmosphere is good laboratory practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially when working on a small scale or with sensitive substrates.

Materials:

  • Substituted Benzoic Acid (e.g., 2-formylbenzoic acid) (1.0 eq)

  • Amine (e.g., ethylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the substituted benzoic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for approximately 30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Slowly add the amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into cold water and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzamide derivative.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the synthesis of a benzamide derivative.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Benzoic Acid, HOBt, EDC·HCl to anhydrous DMF activation 2. Stir for 30 min at RT (Activation) reagents->activation amine_addition 3. Add Amine activation->amine_addition reaction_monitoring 4. Stir for 12-16h at RT (Monitor by TLC/LC-MS) amine_addition->reaction_monitoring quench 5. Quench with water reaction_monitoring->quench extraction 6. Extract with Ethyl Acetate quench->extraction wash 7. Wash with NaHCO3 and Brine extraction->wash dry 8. Dry over MgSO4/Na2SO4 wash->dry purify 9. Concentrate and Purify dry->purify

Caption: A typical workflow for the synthesis of benzamide derivatives.

The Role of the Ortho-Formyl Group in a Signaling Pathway Context

The presence of a formyl group at the ortho position of the benzamide scaffold opens up possibilities for its involvement in various biological processes. For instance, in drug discovery, aldehydes can act as covalent modifiers of protein targets or participate in key hydrogen bonding interactions within an active site.

signaling_pathway cluster_interaction Molecular Interaction receptor Receptor/Enzyme active_site Active Site downstream_signaling Downstream Signaling Cascade active_site->downstream_signaling Inhibition/Modulation compound N-ethyl-2-formylbenzamide N-ethyl-amide 2-formyl group compound:f0->receptor Hydrophobic/Hydrophilic Interactions compound:f1->active_site Hydrogen Bonding / Covalent Interaction cellular_response Cellular Response downstream_signaling->cellular_response

Caption: Potential interaction of N-ethyl-2-formylbenzamide with a biological target.

Conclusion and Recommendations

For researchers sourcing N-ethyl-2-formylbenzamide, a thorough evaluation of potential suppliers is paramount. While several vendors list this compound, the availability of comprehensive analytical data for lot-to-lot verification is a key differentiator. BLD Pharm's offering to provide detailed analytical data upon request makes them a strong candidate for researchers who prioritize quality control.

It is highly recommended that researchers, regardless of the supplier, perform their own quality control checks, such as NMR and LC-MS, to confirm the identity and purity of the received material. The provided experimental protocol offers a reliable starting point for the synthesis of this and related benzamide derivatives, with a clear rationale for the choice of reagents and conditions. The unique ortho-formyl substitution on N-ethyl-2-formylbenzamide provides a versatile tool for medicinal chemists, and its potential biological interactions should be a key consideration in experimental design.

References

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubChem. N-ethyl-2-[ethyl(formyl)amino]-N-methylbenzamide. [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

  • PubMed. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity. [Link]

  • PMC. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubMed. Benzamide Derivatives as Dual-Action Hypoglycemic Agents That Inhibit Glycogen Phosphorylase and Activate Glucokinase. [Link]

  • Google Patents.
  • Semantic Scholar. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • RSC Publishing. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • PubChem. N-ethyl-N,2-dimethylbenzamide. [Link]

  • NIST. Benzamide, N-ethyl-. [Link]

  • PubChemLite. N-ethyl-3-formylbenzamide (C10H11NO2). [Link]

  • MolPort. N-ethyl-2-(ethylamino)-N-[(pyridin-2-yl)methyl]benzamide. [Link]

  • WeylChem ORGANICA. PRODUCT LIST. [Link]

Sources

Comparative

Benchmarking N-Ethyl-2-formylbenzamide Against Ortho-Formylbenzamide Alternatives in Protein Bioconjugation

As the demand for highly stable, site-selective protein bioconjugation grows—particularly in the development of Antibody-Drug Conjugates (ADCs) and permanent structural probes—researchers must move beyond traditional NHS...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly stable, site-selective protein bioconjugation grows—particularly in the development of Antibody-Drug Conjugates (ADCs) and permanent structural probes—researchers must move beyond traditional NHS-ester chemistry. The ortho-formylbenzamide class has emerged as a powerful tool for targeting lysine residues and N-terminal amines.

This guide objectively benchmarks N-ethyl-2-formylbenzamide (NEFB) against other ortho-substituted formyl alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental frameworks for your laboratory.

Mechanistic Rationale: The Power of Ortho-Proximity

The fundamental challenge of amine-aldehyde bioconjugation is the inherent instability of the resulting Schiff base (imine) in aqueous physiological conditions. To prevent hydrolysis, the imine must be trapped. Ortho-substituted benzaldehydes achieve this by placing a nucleophilic or stabilizing group in direct proximity to the reactive center, leveraging a high effective molarity to drive a secondary reaction.

  • N-ethyl-2-formylbenzamide (NEFB): When the primary amine of a protein attacks the formyl group of, an imine is formed. Instantly, the ortho-amide nitrogen attacks the imine carbon. This intramolecular cyclization yields a highly stable, irreversible isoindolinone (phthalimidine) ring. The N-ethyl substitution is critical: the electron-donating alkyl group enhances the nucleophilicity of the amide nitrogen compared to an unsubstituted primary amide, accelerating cyclization and preventing off-target secondary cross-linking.

  • 2-Formylphenylboronic acid (2-FPBA): In contrast, 2-FPBA utilizes an ortho-boronic acid. The empty p-orbital of the boron atom accepts the lone pair of the imine nitrogen, forming an . While stable at physiological pH, this bond remains dynamically reversible under acidic conditions or in the presence of competing nucleophiles.

  • o-Phthalaldehyde (OPA): OPA requires an exogenous thiol co-reactant to trap the imine, forming an isoindole. While kinetically rapid and highly fluorescent, the isoindole ring degrades rapidly, making it unsuitable for long-term conjugate stability.

Mechanism NEFB N-ethyl-2-formylbenzamide (Electrophile) Imine Imine Intermediate (Transient Schiff Base) NEFB->Imine + Amine - H2O Amine Protein Lysine (Nucleophile) Amine->Imine Isoindolinone Isoindolinone Conjugate (Stable Covalent Ring) Imine->Isoindolinone Intramolecular Amide Attack

Fig 1: Mechanism of NEFB reacting with a primary amine to form a stable isoindolinone.

Quantitative Benchmarking Data

When selecting a bioconjugation reagent, the choice between thermodynamic stability and kinetic speed dictates the success of the application. The table below synthesizes the performance metrics of NEFB against its structural cousins.

ReagentCo-Reactant RequiredIntermediateFinal AdductKinetics ( kobs​ )ReversibilityOptimal Application
N-ethyl-2-formylbenzamide NoneImineIsoindolinoneModerate (~ 10−2M−1s−1 )Irreversible ADCs, Permanent in vivo Labeling
NoneImineIsoindolinoneModerateIrreversibleGeneral Bioconjugation (in vitro)
2-Formylphenylboronic acid NoneImineIminoboronateFast (~ 102M−1s−1 )Reversible (pH dependent)Affinity Capture, Dynamic Sensors
o-Phthalaldehyde (OPA) Thiol (e.g., BME)ImineIsoindoleVery FastDegradableHPLC Fluorescent Assays

Expert Insight: If your objective is to design a for affinity chromatography where the protein must be recovered, 2-FPBA is superior due to its reversibility. However, if you are developing an ADC where premature payload release in systemic circulation causes off-target toxicity, NEFB is the mandatory choice due to the absolute thermodynamic stability of the isoindolinone scaffold.

Self-Validating Experimental Protocol: NEFB Protein Labeling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checkpoints to definitively prove that the observed conjugation is driven by covalent isoindolinone formation, rather than non-specific hydrophobic aggregation or incomplete imine trapping.

Phase 1: Preparation & Conjugation
  • Buffer Exchange: Dialyze the target protein (1 mg/mL) into 100 mM Sodium Phosphate buffer (pH 7.4) containing 150 mM NaCl.

    • Causality: Common biological buffers like Tris or Glycine contain primary amines that will competitively consume the NEFB electrophile.

  • Reagent Solubilization: Prepare a 50 mM stock solution of NEFB in anhydrous DMSO.

  • Reaction Initiation: Add 25 molar equivalents of NEFB to the protein solution. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein unfolding.

  • Incubation: Incubate the mixture at 25°C for 4 hours under gentle agitation.

    • Causality: The moderate kinetics of the amide-attack step require a higher stoichiometric excess and longer incubation time compared to highly reactive, but unstable, NHS-esters.

Phase 2: Quenching & Self-Validation
  • Quenching: Add 100 mM Hydroxylamine (pH 7.0) and incubate for 30 minutes. This converts any unreacted NEFB into a stable oxime, preventing background noise during mass spectrometry.

  • Validation Checkpoint (Acidic Dialysis): Split the quenched sample into two aliquots.

    • Aliquot A: Maintain at pH 7.4.

    • Aliquot B: Dialyze against a 100 mM Sodium Acetate buffer at pH 4.5 for 24 hours.

  • LC-MS Analysis: Analyze both aliquots via intact protein LC-MS.

    • Data Interpretation: A true NEFB-isoindolinone conjugate will show an identical mass shift (+159 Da per modification) in both Aliquot A and Aliquot B. If the mass shift is lost in Aliquot B, the reaction was trapped at the reversible imine stage (indicative of a failed cyclization).

Workflow Prep 1. Preparation Amine-free Buffer (pH 7.4) React 2. Conjugation Add 25 eq NEFB (25°C, 4h) Prep->React Quench 3. Quenching Add Hydroxylamine React->Quench Analyze 4. Analysis LC-MS & Acidic Dialysis (pH 4.5) Quench->Analyze

Fig 2: Self-validating experimental workflow for NEFB protein bioconjugation.

References

  • Gois, P. M., et al. "The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes". RSC Chemical Biology (via PMC).[Link]

  • "A 2-formylphenylboronic acid (2FPBA)-maleimide crosslinker: a versatile platform for Cys-peptide–hydrazine conjugation and interplay". Organic & Biomolecular Chemistry.[Link]

Validation

Comparative Biological Activity of N-Ethyl-2-formylbenzamide Structural Analogs: A Guide for Lead Optimization

Introduction N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) serves as a highly privileged building block in modern medicinal chemistry. Featuring both a reactive ortho-formyl (aldehyde) group and a substituted amide, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-ethyl-2-formylbenzamide (CAS: 1862797-64-5) serves as a highly privileged building block in modern medicinal chemistry. Featuring both a reactive ortho-formyl (aldehyde) group and a substituted amide, this scaffold offers dual modalities for target engagement: dynamic covalent binding via the electrophilic aldehyde, and robust hydrogen-bonding networks via the amide.

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of 2-formylbenzamide structural analogs across diverse therapeutic targets. Furthermore, I provide field-validated experimental protocols designed to prevent the common pitfalls associated with assaying aldehyde-containing pharmacophores.

Comparative Biological Performance Across Targets

Structural analogs of 2-formylbenzamide have demonstrated potent biological activity across oncology, infectious disease, and neurology. The versatility of the scaffold allows it to be tuned for specific active sites while maintaining its core interaction dynamics.

  • Oncology (KRAS G12D & Hepatocellular Carcinoma): The formylbenzamide motif has been strategically utilized in the development of 1[1], where the aldehyde can potentially engage in covalent interactions with proximal nucleophilic residues or act as a critical hydrogen bond acceptor. Furthermore, thiazolyl-substituted 2-formylbenzamide derivatives have shown significant in vitro cytotoxic activity against 2[2].

  • Infectious Disease (M. tuberculosis InhA): Benzamide derivatives are potent inhibitors of the 2-trans enoyl-acyl carrier protein reductase (InhA). Analogs designed around this scaffold achieve3[3] by occupying the hydrophobic pockets of the InhA active site.

  • Neurology (MAO-B Inhibition): When conjugated with coumarin scaffolds, 2-formylbenzamide analogs act as highly selective,4[4], a primary target for Parkinson's disease therapy.

Table 1: Quantitative Performance Comparison of 2-Formylbenzamide Analogs
Therapeutic TargetAnalog Class / ModificationBenchmark AlternativeAnalog Performance (IC50 / Ki)Primary Mechanism of Action
HepG2 (Liver Cancer) Thiazolyl-2-formylbenzamidesDoxorubicin4.78 – 11.4 µg/mLCytotoxicity / Apoptosis induction
InhA (M. tuberculosis) N-benzyl-4-benzamidesTriclosan~ 20 nMHydrophobic pocket occupation
MAO-B (Parkinson's) Coumarin-benzamide hybridsSelegiline (6.8 nM)< 1 nM (Sub-nanomolar)Reversible active site inhibition
KRAS G12D (Cancer) Complex formylbenzamidesMRTX1133 (Reference)Target-dependentAllosteric/Covalent modulation

Mechanistic Pathways & Target Logic

Understanding the structure-activity relationship (SAR) of N-ethyl-2-formylbenzamide is critical for rational drug design. The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent candidate for targeted covalent inhibitors (TCIs), while the N-ethyl amide provides steric bulk and directional hydrogen bonding.

SAR_Logic A N-ethyl-2-formylbenzamide Scaffold B Aldehyde Group (Formyl) A->B C Amide Group (N-ethyl) A->C D Dynamic Covalent Binding (Cys/Lys residues) B->D Electrophilic attack E Hydrogen Bond Network (Target Pocket) C->E H-bond donor/acceptor F KRAS G12D Inhibition D->F G InhA Reductase Inhibition E->G H MAO-B Inhibition E->H

SAR logic mapping the dual-modality binding mechanisms of the formylbenzamide scaffold.

Experimental Protocols & Self-Validating Systems

When evaluating the biological activity of formyl-containing compounds, standard assay protocols often lead to false negatives due to the inherent reactivity of the aldehyde group.

Critical Causality Insight: Amine-containing buffers (such as Tris or Glycine) must be strictly avoided. The primary amines in these buffers will rapidly undergo Schiff base condensation with the ortho-formyl group of the benzamide, neutralizing the pharmacophore before it ever reaches the biological target.

Protocol: In Vitro Enzyme Inhibition Assay (Self-Validating for Aldehyde Reactivity)

This protocol is optimized for evaluating MAO-B or InhA inhibition using N-ethyl-2-formylbenzamide analogs.

  • Step 1: Reagent Preparation (The "No-Amine" Rule)

    • Prepare a 50 mM HEPES buffer (pH 7.4) containing 0.01% Triton X-100 to prevent non-specific aggregation. Causality: HEPES lacks primary amines, preserving the electrophilic integrity of the formyl group.

    • Dissolve the N-ethyl-2-formylbenzamide analog in 100% anhydrous DMSO to create a 10 mM stock. Store at -20°C in single-use aliquots to prevent aldehyde oxidation to the carboxylic acid.

  • Step 2: Compound Dilution & Pre-incubation

    • Perform serial dilutions of the compound in the HEPES assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to maintain enzyme stability.

    • Add the target enzyme to the compound wells.

    • Self-Validation Step: Include a "Buffer Reactivity Control" well containing the compound and a primary amine (e.g., 10 mM methylamine). If the compound is acting via dynamic covalent aldehyde chemistry, this well will show a complete loss of inhibitory activity, validating the mechanism.

  • Step 3: Reaction Initiation & Kinetic Readout

    • Incubate the enzyme-compound mixture at 37°C for 30 minutes. Causality: Covalent or slow-binding inhibitors require sufficient time to establish equilibrium or form the covalent adduct before the substrate outcompetes them.

    • Initiate the reaction by adding the specific fluorogenic substrate.

    • Measure fluorescence continuously for 60 minutes. Calculate the initial velocity (V0) from the linear portion of the progress curve.

  • Step 4: Data Normalization

    • Normalize data against positive controls (e.g., Selegiline for MAO-B) and vehicle controls (1% DMSO). Plot log[inhibitor] vs. normalized response to derive the IC50.

Workflow N1 Compound Preparation (10mM in Anhydrous DMSO) N2 Buffer Selection (HEPES/PBS ONLY - Avoid Tris) N1->N2 Maintain Aldehyde Integrity N3 Target Pre-Incubation (30 min at 37°C) N2->N3 Prevent Schiff Base Formation N4 Substrate Addition & Kinetic Readout N3->N4 Allow Covalent Adduct Formation N5 Data Normalization (IC50 Calculation) N4->N5

Optimized high-throughput screening workflow for reactive formylbenzamide analogs.

References

  • Synthesis of N-(4-(4-Bromophenyl)thiazol-2-yl)-2-formylbenzamide | International Journal of Advanced Research (IJAR) | 2

  • US20230279025A1 - Kras g12d inhibitors | Google Patents |1

  • Design of novel coumarin derivatives inhibitors of monoamine oxidase B (MAO_B) by the QSAR model | AWS | 4

  • Structure-Based Design and in Silico Screening of Virtual Combinatorial Library of Benzamides Inhibiting 2-trans Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis | PMC - NIH |3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-ethyl-2-formylbenzamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. N-ethyl-2-formylbenzamide, a compound of interest, requires meticulous han...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. N-ethyl-2-formylbenzamide, a compound of interest, requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling of N-ethyl-2-formylbenzamide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard: A Chemist's Perspective

  • The Amide Moiety: Benzamide, a related parent compound, is known to cause eye irritation.

  • The Aldehyde Functionality: Aromatic aldehydes can be irritants and sensitizers.

  • The Aromatic Ring: The benzene ring suggests that the compound may be absorbed through the skin.

Given these structural alerts, a cautious approach is warranted, treating the compound as potentially hazardous upon contact, inhalation, and ingestion.

The Core Principle: A Multi-Layered PPE Strategy

A robust PPE strategy is not a mere checklist but a comprehensive system designed to minimize exposure through multiple barriers. For N-ethyl-2-formylbenzamide, this strategy is built upon a foundation of risk assessment and encompasses protection for the eyes, skin, and respiratory system.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are the minimum requirement for eye protection when handling N-ethyl-2-formylbenzamide in any form (solid or in solution). Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine dust.

  • In Case of Splash Risk: When there is a significant risk of splashing, such as during transfer of solutions or reactions under pressure, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.

Skin Protection: Choosing the Right Gloves and Apparel

The potential for dermal absorption of N-ethyl-2-formylbenzamide necessitates careful selection of gloves and protective clothing.

  • Glove Selection: Nitrile gloves are the standard choice for handling most laboratory chemicals and offer good resistance to a wide range of organic compounds. It is crucial to:

    • Check for Integrity: Always inspect gloves for tears or punctures before use.

    • Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions, double gloving provides an additional layer of protection.

    • Regular Changes: Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.

  • Protective Clothing: A standard laboratory coat is mandatory. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are essential to protect the lower body from potential spills.

Respiratory Protection: When is it Necessary?

The need for respiratory protection depends on the physical form of the compound and the procedure being performed.

  • Handling Solids: When weighing or transferring the solid form of N-ethyl-2-formylbenzamide, there is a risk of inhaling fine dust particles. In such cases, a NIOSH-approved N95 respirator is recommended. All handling of the solid should be performed in a certified chemical fume hood to minimize airborne particles.

  • Handling Solutions: When working with solutions of N-ethyl-2-formylbenzamide, the risk of inhalation is primarily from aerosols or vapors, especially if the solution is heated or agitated. All work with solutions should be conducted within a chemical fume hood. If there is a potential for significant aerosol generation that cannot be controlled within the fume hood, a respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans: A Step-by-Step Guide

A safe workflow extends beyond PPE to include well-defined operational and disposal procedures.

Engineering Controls: The Foundation of Safety

The primary method for controlling exposure to hazardous chemicals is through the use of engineering controls.

  • Chemical Fume Hood: All work with N-ethyl-2-formylbenzamide, both solid and in solution, must be performed in a properly functioning and certified chemical fume hood. This is the most critical engineering control for preventing inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Safe Handling and Storage
  • Storage: Store N-ethyl-2-formylbenzamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.

  • Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material and place it in a sealed container. The spill area should then be decontaminated.

Disposal Plan

All waste containing N-ethyl-2-formylbenzamide must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing N-ethyl-2-formylbenzamide in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Do not dispose of N-ethyl-2-formylbenzamide down the drain.

Workflow Diagram: Handling N-ethyl-2-formylbenzamide

The following diagram outlines the key decision points and safety protocols for handling N-ethyl-2-formylbenzamide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Handling N-ethyl-2-formylbenzamide risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Chemical Fume Hood ppe_selection->fume_hood solid_or_liquid Solid or Liquid Form? fume_hood->solid_or_liquid handle_solid Handle Solid: - Use N95 Respirator - Weigh in ventilated enclosure solid_or_liquid->handle_solid Solid handle_liquid Handle Liquid: - Use splash goggles - Double glove if needed solid_or_liquid->handle_liquid Liquid spill_check Spill Occurred? handle_solid->spill_check handle_liquid->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes waste_disposal Dispose of Waste in Labeled Container spill_check->waste_disposal No spill_response->waste_disposal decontamination Decontaminate Work Area waste_disposal->decontamination end End of Procedure decontamination->end

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-formylbenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-formylbenzamide
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